acridin-9-amine;hydrate
Description
Historical Perspectives and Evolution in Medicinal Chemistry Research
The journey of acridine (B1665455) derivatives in science began in the 19th century, where they were initially used as dyes. researchgate.net Their medicinal potential was first recognized in the early 20th century.
Early Antimicrobial and Antimalarial Use: The use of acridines as antimicrobial agents was first proposed in 1912, leading to their application as topical antiseptics. rsc.org During World War II, 9-aminoacridine (B1665356) derivatives, such as quinacrine, became crucial as antimalarial drugs. rsc.orgopenmedicinalchemistryjournal.comslideshare.net The initial therapeutic applications stemmed from observations of their activity against protozoal infections at the beginning of the last century. researchgate.net
The Dawn of Anticancer Research: A paradigm shift occurred in the 1960s with the discovery that acridines could intercalate into DNA. ub.edu This finding pivoted research towards their potential as anticancer agents. The clinical success of amsacrine, a 9-anilinoacridine (B1211779) derivative, in 1978 as a topoisomerase inhibitor solidified the acridine scaffold's importance in oncology. google.comfrontiersin.org This led to the development of several other 9-aminoacridine-based cancer chemotherapeutics, including ledakrin. nih.govgoogle.com
Evolution of Mechanism of Action: Early research focused on the DNA intercalating properties of 9-aminoacridines. nih.gov However, further studies revealed a more complex mechanism of action involving the inhibition of crucial enzymes like topoisomerases, which are vital for DNA replication and repair. frontiersin.orgiiarjournals.org This deeper understanding allowed for more targeted drug design.
Overview of Contemporary Academic Research Trajectories for Acridin-9-amine
Modern research on acridin-9-amine and its derivatives is multifaceted, exploring a wide range of biological activities and therapeutic applications. The synthetic adaptability of the acridine core allows for the creation of numerous derivatives with enhanced properties. nih.gov
Anticancer Drug Development: This remains a primary focus. Researchers are designing novel 9-aminoacridine derivatives to act as potent anticancer agents. iiarjournals.orgresearchgate.net Studies have demonstrated their effectiveness against various cancer cell lines, including lung, colon, breast, and liver cancer. bilkent.edu.trarabjchem.orgresearchgate.net The mechanisms being explored are not limited to DNA intercalation but also include the inhibition of topoisomerase II, cell cycle arrest, and the induction of apoptosis. frontiersin.orgiiarjournals.orgresearchgate.net Some derivatives have shown the ability to overcome multidrug resistance in cancer cells. frontiersin.org
Neurodegenerative Diseases: A significant area of contemporary research is the development of 9-aminoacridine derivatives for the treatment of Alzheimer's disease. nih.govnih.govresearchgate.net These compounds are being investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a key role in the progression of the disease. nih.govnih.gov Several synthesized derivatives have shown inhibitory activity superior to the standard drug, galantamine. nih.gov
Antiparasitic and Antimicrobial Agents: The historical use of 9-aminoacridines as antiparasitic agents continues to inspire modern research. openmedicinalchemistryjournal.com Scientists are synthesizing new derivatives with potent activity against parasites like Plasmodium falciparum, the causative agent of malaria, including chloroquine-resistant strains. openmedicinalchemistryjournal.comucsf.edu The antibacterial properties of these compounds are also being explored to combat the rise of antibiotic-resistant bacteria. researchgate.net
Other Research Applications: The unique properties of 9-aminoacridines have led to their use in other scientific domains. They are employed as fluorescent probes for detecting cancer cells and for studying nucleic acids. nih.govgoogle.com Research has also delved into their potential as anti-inflammatory agents and in the treatment of prion diseases. google.comresearchgate.net Furthermore, their ability to inhibit ribosome biogenesis is a recently explored avenue for cancer therapy. mdpi.com
Detailed Research Findings
The following tables summarize key research findings for various acridin-9-amine derivatives from different studies.
Anticancer Activity of 9-Aminoacridine Derivatives
| Derivative | Cancer Cell Line | Activity (IC50/CTC50) | Reference |
|---|---|---|---|
| Compound 6b | Colon (HCT-15) | 2.4 µM | bilkent.edu.tr |
| Compound 3g | Lung (NCl H-522) | 4.2 µM | bilkent.edu.tr |
| Compound 4a | Liver (Hep G2) | 4.5 µM | bilkent.edu.tr |
| Compound 3a | Breast (T47D) | 5.4 µM | bilkent.edu.tr |
| Compound 8 | Lung (A549) | ≈ 6 µM | rsc.org |
| Compound 9 | Lung (A549) | ≈ 6 µM | rsc.org |
| Compound 9 | Cervical (HeLa) | 13.75 µg/ml | researchgate.net |
| Compound 9 | Lung (A549) | 18.75 µg/ml | researchgate.net |
| Compound 5b | Cervical (HeLa) | 47.50 µg/ml | arabjchem.org |
Cholinesterase Inhibition by 9-Aminoacridine Derivatives for Anti-Alzheimer's Research
| Derivative | Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| RM1 - RM6 | AChE | 0.0004 - 0.006 nmol/L | nih.gov |
| RM1 - RM6 | BuChE | 0.003 - 0.0715 nmol/L | nih.gov |
| Phenacyl Derivatives | AChE | 2.400 - 26.138 µM | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acridin-9-amine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10N2.H2O/c2*14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h2*1-8H,(H2,14,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWFQHCZHQCDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369099 | |
| Record name | 9-Acridinamine, hydrate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65944-23-2 | |
| Record name | 9-Acridinamine, hydrate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for Acridin 9 Amine
Established Synthetic Pathways for the Acridin-9-amine Core Structure
Several classical methods have been established for the synthesis of the acridine (B1665455) core structure, which can then be further modified to yield acridin-9-amine. These methods often involve the condensation of anilines with carboxylic acids or their derivatives, followed by cyclization.
One of the most prevalent methods is the Ullmann condensation . This reaction typically involves the condensation of a primary amine with an aromatic carboxylic acid in the presence of a strong mineral acid, such as sulfuric or hydrochloric acid. This is followed by a cyclization step to form an acridone (B373769) intermediate. The acridone is then subjected to reduction and subsequent dehydrogenation to afford the acridine core. nih.gov A variation of this involves the reaction of aryl chlorides with arylamines to form N-phenylanthranilic acids, which are then cyclized using phosphorus oxychloride to yield 9-chloroacridines. These can be readily converted to acridin-9-amines. acs.org
The Bernthsen acridine synthesis provides another route, which involves the reaction of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride to directly form a 9-substituted acridine. nih.gov For instance, reacting N-phenylanthranilic acid with phosphorus oxychloride can produce 9-chloroacridine (B74977), a key intermediate for synthesizing various 9-aminoacridine (B1665356) derivatives.
A related approach, the Friedlander synthesis , can be utilized to produce derivatives such as 9-methylacridine (B196024) by treating the salt of anthranilic acid with 2-cyclohexenone. nih.gov Furthermore, C-acylated diphenylamines can be treated with iodine/hydriodic acid to yield 9-phenylacridines. nih.gov
These established pathways provide a robust foundation for accessing the fundamental acridine scaffold, which is a prerequisite for the synthesis of acridin-9-amine and its diverse analogs.
Advanced Derivatization Techniques
The derivatization of the acridin-9-amine scaffold is key to modulating its biological activity. Several modern synthetic methods have been developed for the rapid and efficient generation of new derivatives. google.com
Reductive Amination Protocols for Acridin-9-amine Derivatives
Reductive amination is a powerful one-pot method for the synthesis of N-substituted acridin-9-amine derivatives. google.com This protocol involves the reaction of acridin-9-amine with an aldehyde or ketone in the presence of a suitable reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com
A common reducing agent for this transformation is sodium cyanoborohydride (NaCNBH₃) in a weakly acidic medium, such as 1% acetic acid in methanol. google.com This mild reducing agent selectively reduces the imine intermediate without affecting the initial aldehyde or ketone. This method has been successfully employed to synthesize a range of N-benzyl-9-aminoacridines by reacting acridin-9-amine with various substituted benzaldehydes, achieving yields between 58% and 92%. google.com
| Aldehyde Reactant | Reducing Agent | Solvent System | Product | Yield (%) |
| Benzaldehyde | NaCNBH₃ | 1% Acetic Acid in Methanol | N-benzyl-9-aminoacridine | 58-92 |
| Glyoxylic acid | NaCNBH₃ | 1% Acetic Acid in Methanol | 9-acridinylamino-acetic acid | 91 |
This technique is particularly useful for introducing aryl or heteroaryl moieties at the 9-amino position, leading to compounds with diverse electronic and steric properties. google.com
Nucleophilic Aromatic Substitution (SNAr) Approaches in Acridin-9-amine Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in aromatic chemistry and a key strategy for synthesizing 9-anilinoacridines and other N-substituted derivatives. google.comfishersci.se This reaction typically involves the displacement of a leaving group, often a halide, from an activated aromatic ring by a nucleophile. fishersci.se
In the context of acridin-9-amine synthesis, a common precursor is 9-chloroacridine. The chlorine atom at the 9-position is susceptible to nucleophilic attack by primary or secondary amines. The reaction is often facilitated by heating in a suitable solvent like phenol (B47542) or dimethylformamide (DMF). acs.org The electron-withdrawing nature of the acridine ring system activates the 9-position towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. fishersci.senih.gov
This approach has been used to synthesize a wide array of 9-aminoacridine derivatives by reacting 9-chloroacridines with various substituted anilines and other amines. acs.org The choice of the amine nucleophile allows for the introduction of a wide range of functional groups, influencing the compound's biological properties. frontiersin.org
Addition-Elimination (AE) Reactions for Functionalized Acridin-9-amine Analogues
The addition-elimination mechanism is the cornerstone of the SNAr reactions discussed above. google.com This two-step process involves the initial addition of the nucleophile to the electron-deficient carbon atom of the acridine ring, leading to the formation of a resonance-stabilized anionic intermediate. fishersci.se In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the acridine ring system. youtube.com
For the synthesis of acridin-9-amine analogues, this mechanism is exemplified by the reaction of 9-chloroacridine with an amine. The amine acts as the nucleophile, adding to the C-9 position and breaking the aromaticity of the central ring. The resulting tetrahedral intermediate is stabilized by the delocalization of the negative charge over the acridine ring. The subsequent elimination of the chloride ion regenerates the aromatic system and yields the final N-substituted acridin-9-amine product. google.com
Solid Phase Synthesis (SPS) for Rapid Generation of Acridin-9-amine Derivatives
Solid-phase synthesis (SPS) offers a high-throughput approach for the rapid generation of libraries of acridin-9-amine derivatives. google.com This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. nih.gov
In the context of acridin-9-amine synthesis, a common strategy is to attach an amino acid to a resin, such as Rink Amide MBHA or Cl-Trt resin. google.com The resin-bound amino acid can then be reacted with a suitable acridine precursor, for example, a 9-anilinoacridine (B1211779) derivative with a carboxylic acid function. nih.gov This allows for the construction of acridine-peptide conjugates. The final product is then cleaved from the resin. google.com This methodology has been successfully used to generate libraries of acridine-peptide conjugates for screening as nucleic acid ligands. nih.gov
Rational Design of Acridin-9-amine Derivatives
Structure-based modeling methods have been employed to design disubstituted triazole-linked acridine compounds with selectivity for specific DNA structures, such as human telomeric quadruplexes. acs.org The design often focuses on optimizing the side chains attached to the 9-amino group to enhance interactions with the DNA grooves or specific functional groups on the DNA. For example, the introduction of basic side chains can improve solubility and interaction with the negatively charged phosphate (B84403) backbone of DNA. nih.gov
Influence of Electron-Withdrawing and Electron-Donating Groups on Synthetic Outcomes and Bioactivity
The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the acridine nucleus or its substituents significantly impacts the electronic properties of the molecule, thereby influencing both the synthetic accessibility of derivatives and their subsequent biological activity.
Synthetic Outcomes: The reactivity of the acridine ring is modulated by the nature of its substituents. For instance, the synthesis of 9-substituted acridines often proceeds through a 9-chloroacridine intermediate, which is generated by reacting the corresponding N-phenylanthranilic acid with phosphorus oxychloride. The substituents on the N-phenylanthranilic acid can influence the yield and purity of the 9-chloroacridine intermediate.
Bioactivity: The electronic nature of substituents plays a pivotal role in the bioactivity of acridin-9-amine derivatives. Electron-donating groups, such as methoxy (B1213986) (-OCH3), have been shown to enhance the anticancer activity of these compounds. For example, the presence of a methoxy group at the 2-position of the acridine ring has been correlated with increased anticancer activity. Conversely, electron-withdrawing groups can also potentiate bioactivity, albeit through different mechanisms. A quantitative structure-activity relationship (QSAR) study on a series of 9-(pyridin-2'-yl)-aminoacridines revealed that electron-withdrawing groups on the pyridine (B92270) ring promote interaction with double-stranded DNA. nih.gov This enhanced interaction is attributed to the stabilization of the cationic character of the acridine nucleus at physiological pH, which strengthens the electrostatic attraction to the DNA phosphate backbone. nih.gov
Table 1: Influence of Substituent Electronic Effects on the Bioactivity of Acridin-9-amine Derivatives
| Compound | Substituent | Position | Electronic Effect | Biological Activity | Reference |
|---|---|---|---|---|---|
| Derivative 1 | -OCH3 | 2 | Electron-Donating | Enhanced anticancer activity | |
| Derivative 2 | -CF3 | 3' (on phenyl) | Electron-Withdrawing | Potent anticancer activity | |
| 9-(5'-bromopyridin-2'-yl)-aminoacridine | -Br | 5' (on pyridine) | Electron-Withdrawing | Increased DNA binding | nih.gov |
Integration of Amino Acid Residues and Peptide Conjugates with Acridin-9-amine
The conjugation of amino acids and peptides to the acridin-9-amine scaffold is a strategy employed to enhance solubility, improve drug delivery, and introduce new biological activities. google.com
Synthetic Methodologies: The synthesis of acridin-9-amine amino acid derivatives can be achieved through a two-step procedure. mdpi.com A common approach involves the initial reaction of 9-chloroacridine with a suitable solvent and a sodium alkoxide solution, followed by the addition of the desired amino acid. mdpi.com For the synthesis of more complex peptide conjugates, solid-phase peptide synthesis (SPPS) has been utilized. nih.gov This method allows for the controlled, stepwise addition of amino acids to a resin-bound acridine derivative, enabling the creation of a combinatorial library of acridine-peptide conjugates. nih.gov A novel, high-yielding synthesis of 9-anilinoacridine-4-carboxylic acid has been reported, which serves as a key intermediate for solid-phase synthesis. nih.gov
Bioactivity: The choice of amino acid or peptide sequence can significantly influence the biological properties of the resulting conjugate. For instance, the incorporation of certain amino acids can improve the solubility of the parent acridine molecule. google.com Furthermore, peptide conjugates can be designed to target specific cellular machinery or to be recognized by particular enzymes, thereby enhancing their therapeutic index. The biological evaluation of these conjugates often involves assessing their cytotoxicity against various cancer cell lines and their ability to interact with DNA. nih.gov
Table 2: Synthetic Approaches for Acridin-9-amine-Amino Acid/Peptide Conjugates
| Conjugate Type | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| Amino Acid Derivatives | Two-step solution-phase synthesis | Involves 9-chloroacridine intermediate and subsequent reaction with amino acid | mdpi.com |
| Peptide Conjugates | Solid-Phase Peptide Synthesis (SPPS) | Allows for the creation of combinatorial libraries; utilizes intermediates like 9-anilinoacridine-4-carboxylic acid | nih.gov |
Metal Complexation Strategies (e.g., Palladium(II), Platinum(II) Complexes) for Acridin-9-amine
The coordination of acridin-9-amine and its derivatives to metal centers, such as palladium(II) and platinum(II), has emerged as a promising strategy to develop novel therapeutic agents with unique mechanisms of action.
Synthesis and Coordination: Palladium(II) and platinum(II) complexes of 9-aminoacridine have been synthesized and structurally characterized. acs.orgnih.gov In these complexes, the acridine ligand can coordinate to the metal center in different ways. For example, in some palladium(II) complexes, the 9-aminoacridine coordinates in a monodentate fashion through the endocyclic nitrogen atom. researchgate.net The synthesis of these complexes often involves the reaction of a suitable metal precursor, such as [PdCl2(DMSO)2], with the acridin-9-amine ligand. researchgate.net The resulting complexes can exhibit square-planar geometries, which is typical for Pd(II) and Pt(II) centers.
Bioactivity and Mechanism of Action: These metal complexes often exhibit significant antitumor activity, in some cases surpassing that of the clinically used drug cisplatin (B142131). acs.orgnih.gov The biological activity of these complexes is believed to arise from their ability to interact with DNA. While the acridine moiety can intercalate between DNA base pairs, the metal center can form covalent bonds with the DNA bases. nih.gov This dual-mode of interaction can lead to significant structural distortions in the DNA, ultimately triggering cellular apoptosis. For instance, a platinum(II) complex of 9-aminoacridine has been shown to interact with DNA through π-π stacking, which is likely responsible for its observed antitumor activity. nih.gov
Table 3: Examples of Palladium(II) and Platinum(II) Complexes of Acridin-9-amine
| Complex | Metal | Ligands | Key Finding | Reference |
|---|---|---|---|---|
| [Pt(dmba)(N9-9AA)(PPh3)]ClO4 | Platinum(II) | dmba, 9-aminoacridine, PPh3 | Exhibits antitumor activity and interacts with DNA via π-π stacking | acs.orgnih.gov |
| [Pd(dmba)(N10-9AA)(PPh3)]ClO4 | Palladium(II) | dmba, 9-aminoacridine, PPh3 | More active than cisplatin against HL-60 tumor cell line | acs.orgnih.gov |
| [Pd(9AA)(μ-Cl)]2 | Palladium(II) | 9-aminoacridine, bridging Cl | Shows significant antiproliferative activity | researchgate.net |
Structural Modifications and Structure-Activity Relationship (SAR) Exploration in Acridin-9-amine Analogues
The systematic structural modification of the acridin-9-amine scaffold has been instrumental in elucidating the structure-activity relationships (SAR) that govern its biological effects. These studies have provided valuable insights into the key structural features required for potent and selective activity.
The SAR of acridin-9-amine analogues is complex and often depends on the specific biological target. However, some general trends have emerged from various studies. For instance, the nature of the substituent at the 9-position of the acridine ring is a critical determinant of activity. researchgate.net Modifications to the acridine ring itself, such as the introduction of substituents at positions 2, 3, 4, and 7, also play a significant role in modulating bioactivity. researchgate.netnih.gov
In the context of anticancer activity, a study on 9-aminoacridine derivatives revealed that substitution with a methoxy group at the 2-position and a trifluoromethyl group at the 3'-position of a phenyl group attached to the acridine ring resulted in potent activity against lung and cervical cancer cell lines. Another study focusing on haspin and DYRK2 kinase inhibition found that the transposition of a methoxy group from the 7- to the 3-position led to a loss of activity. nih.gov Furthermore, the length and nature of the linker between the acridine core and a side chain can significantly impact activity. researchgate.net
Table 4: Structure-Activity Relationship (SAR) of Acridin-9-amine Analogues
| Modification Site | Substituent/Modification | Effect on Bioactivity | Target/Assay | Reference |
|---|---|---|---|---|
| Position 2 (Acridine) | -OCH3 | Enhanced anticancer activity | Lung and Cervical Cancer Cells | |
| Position 3 (Acridine) | Transposition of -OCH3 from position 7 | Loss of haspin and DYRK2 kinase inhibitory activity | Haspin/DYRK2 Kinase Assay | nih.gov |
| Position 9 (Side Chain) | Alkylamine tether length | Truncation reduced activity | Haspin Kinase Assay | nih.gov |
| Position 9 (Side Chain) | Primary vs. Secondary/Tertiary Amine | Primary amine was better for DYRK2 inhibition | DYRK2 Kinase Assay | nih.gov |
| 9-Anilino Substituent | Lipophilic electron-donating groups | High activity against Leishmania major | Antileishmanial Assay | researchgate.net |
Pharmacological and Biological Activities of Acridin 9 Amine and Its Derivatives
Antineoplastic and Antitumor Activities
The anticancer properties of acridin-9-amine derivatives have been a major focus of research, leading to the development of several potent antitumor agents. Their efficacy stems from various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and induction of apoptosis.
Efficacy in Diverse Cancer Cell Lines and Pre-clinical Models
Derivatives of acridin-9-amine have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines and have shown promise in preclinical animal models.
Leukemia and Lymphoma: Amsacrine, a well-known derivative of 9-aminoacridine (B1665356), has been used in the treatment of leukemia and lymphoma. nih.gov Its mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov In a murine model of adult T-cell leukemia, the combination of 9-aminoacridine with Campath-1H proved to be an effective therapy. nih.gov Furthermore, in vitro studies on Dalton's Lymphoma Ascites (DLA) cells have demonstrated the cytotoxic potential of certain 9-aminoacridine derivatives.
Renal Cell Carcinoma: Research has indicated that 9-aminoacridine derivatives possess anticancer properties against renal cell carcinoma. researchgate.net While specific IC50 values are not extensively reported in the readily available literature, the general anticancer activity against this cancer type has been noted.
Breast Cancer: Numerous studies have highlighted the efficacy of acridin-9-amine derivatives against various breast cancer cell lines. For instance, certain 2-methyl-9-substituted acridines have been tested for their anti-proliferative activity against the MCF-7 human breast cancer cell line. nih.gov Another study reported that a series of 9(10H)-acridinone-1,2,3 triazole derivatives exhibited cytotoxic activity against human breast cancer cell lines, with one compound being more potent than the standard chemotherapeutic agent etoposide against MCF7 cells. mdpi.com
Non-Small Cell Lung Cancer (NSCLC) and Small Cell Lung Cancer (SCLC): Substituted 9-aminoacridine derivatives have shown efficacy in small cell lung cancer models. nih.gov The anti-proliferative activity of 2-methyl-9-substituted acridines has been evaluated against the A-549 human small-cell lung carcinoma cell line. nih.gov One study synthesized and evaluated 9-aminoacridine derivatives against the A-549 lung cancer cell line, with one compound showing potent anticancer activity.
Malignant Mesothelioma: While specific preclinical studies on acridin-9-amine derivatives for malignant mesothelioma are not extensively detailed in the available search results, the general understanding of their mechanism of action suggests potential applicability. The development of relevant preclinical models for this disease is ongoing. nih.gov
Pancreatic Cancer: The anticancer drug 9-amino-1-nitroacridine (C-1748) has been identified as a treatment option for pancreatic cancer. mdpi.com Its cytotoxic action was investigated in various pancreatic cancer cell lines, including Panc-1, MiaPaCa-2, BxPC-3, and AsPC-1, with the strongest effect observed against MiaPaCa-2 cells. mdpi.com
Table 1: Efficacy of Acridin-9-amine Derivatives in Various Cancer Cell Lines
| Cancer Type | Cell Line | Derivative | Observed Effect | Reference |
|---|---|---|---|---|
| Leukemia | Adult T-cell leukemia (murine model) | 9-aminoacridine in combination with Campath-1H | Effective therapy | nih.gov |
| Lymphoma | Dalton's Lymphoma Ascites (DLA) | 9-aminoacridine derivative | Cytotoxicity | |
| Breast Cancer | MCF-7 | 2-methyl-9-substituted acridines | Anti-proliferative activity | nih.gov |
| Breast Cancer | MCF7 | 9(10H)-acridinone-1,2,3 triazole derivative | IC50 = 11.0 ± 4.8 µM (more potent than etoposide) | mdpi.com |
| Non-Small Cell Lung Cancer | A-549 | 2-methyl-9-substituted acridines | Anti-proliferative activity | nih.gov |
| Small Cell Lung Cancer | A-549 | 9-aminoacridine derivative (Compound 9) | CTC50 = 18.75 µg/ml | |
| Pancreatic Cancer | MiaPaCa-2 | 9-amino-1-nitroacridine (C-1748) | Strongest cytotoxic action among tested pancreatic cell lines (IC50 = 0.015 M) | mdpi.com |
| Pancreatic Cancer | AsPC-1 | 9-amino-1-nitroacridine (C-1748) | Most resistant among tested pancreatic cell lines (IC50 = 0.075 M) | mdpi.com |
Strategies for Overcoming Multidrug Resistance in Acridin-9-amine Based Cancer Therapy
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. nih.gov Acridine (B1665455) derivatives have been explored for their potential to circumvent or reverse MDR in cancer cells. Acridone (B373769) compounds, in particular, have shown promise in defeating drug-resistant cancer cells due to their strong cytotoxic and anti-multidrug resistance characteristics. researchgate.net Furthermore, some antimalarial acridine derivatives have been reported to potentially circumvent multi-drug resistance, suggesting a dual therapeutic benefit. nih.govfrontiersin.org The development of novel acridine-based compounds continues to be an active area of research to address the challenge of MDR in cancer treatment.
Role as Anticancer Adjuvants and in Combination Therapies
Acridin-9-amine derivatives have shown potential not only as standalone anticancer agents but also as adjuvants and in combination with other therapies to enhance their efficacy. For instance, 9-aminoacridine has been repurposed as an adjuvant to enhance the antimicrobial effects of rifampin against multidrug-resistant Klebsiella pneumoniae, highlighting its potential to augment the activity of other drugs. nih.govnih.gov In the context of cancer therapy, the combination of 9-aminoacridine with Campath-1H has demonstrated effective therapeutic outcomes in a murine model of adult T-cell leukemia. nih.gov These findings suggest that acridin-9-amine derivatives can play a valuable role in combination regimens, potentially leading to improved treatment outcomes and overcoming drug resistance.
Antimicrobial and Antiseptic Applications
Beyond their anticancer properties, acridin-9-amine and its derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antiprotozoal effects. This has led to their investigation for various infectious diseases.
Antibacterial Efficacy
A series of 9-aminoacridine derivatives have been synthesized and screened for their antibacterial activities against several pathogenic bacteria. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.
One study investigated the antibacterial activity of newly synthesized 9-aminoacridine derivatives against Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Streptococcus faecalis. The results revealed that all the synthesized compounds exhibited significant biological activity against the tested strains. researchgate.net Another study also reported significant antibacterial activity of acridone and a series of 9-aminoacridine derivatives against these same bacteria, with minimum inhibitory concentrations (MIC) being very low compared to standard antibiotics. researchgate.netresearchgate.net Specifically, 9-aminoacridine (9-AA) has a strong antimicrobial effect on K. pneumoniae, with MICs ranging from 8 to 16 μg/mL. nih.gov
Table 2: Antibacterial Efficacy of Acridin-9-amine Derivatives
| Bacterium | Derivative | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Klebsiella pneumoniae | 9-aminoacridine (9-AA) | 8 to 16 µg/mL | nih.gov |
| Klebsiella pneumoniae | Series of 9-aminoacridine derivatives | 7.81 to 125 µg/mL | researchgate.net |
| Escherichia coli | Series of 9-aminoacridine derivatives | MIC values reported to be significant | researchgate.net |
| Escherichia coli | Series of 9-aminoacridine derivatives | 7.81 to 125 µg/mL | researchgate.net |
| Staphylococcus aureus | Series of 9-aminoacridine derivatives | MIC values reported to be significant | researchgate.net |
| Staphylococcus aureus | Series of 9-aminoacridine derivatives | 7.81 to 125 µg/mL | researchgate.net |
| Streptococcus faecalis | Series of 9-aminoacridine derivatives | MIC values reported to be significant | researchgate.net |
| Streptococcus faecalis | Series of 9-aminoacridine derivatives | 7.81 to 62.5 µg/mL | researchgate.net |
Antiprotozoal Activities
Acridin-9-amine derivatives have demonstrated promising activity against various protozoan parasites. Their ability to intercalate with parasitic DNA makes them effective antiprotozoal agents.
Leishmania: Several studies have investigated the antileishmanial activity of acridine derivatives. nih.gov It has been shown that 9-amino derivatives exhibit higher antileishmanial activity than their 9-chloro counterparts. nih.gov Certain (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have revealed selective antileishmanial activity, primarily due to their toxicity to the amastigote form of the parasite. nih.gov Spiro-acridine derivatives have also shown a wide range of anti-promastigote activities against Leishmania infantum and Leishmania amazonensis. mdpi.com
Plasmodium: The antimalarial properties of acridine derivatives have been recognized for a long time, with quinacrine being a notable example. More recent research has focused on developing new acridine-based compounds with improved efficacy, especially against chloroquine-resistant strains of Plasmodium falciparum. researchgate.net A series of 9-aminoacridine derivatives showed significant antimalarial activity against chloroquine-resistant strains, with IC50 values often better than chloroquine itself. researchgate.netnih.gov
Toxoplasma gondii: The antiprotozoal activity of N-(9-acridinyl) amino acid derivatives has been evaluated against Toxoplasma gondii. One study found that these derivatives could reduce the number of viable tachyzoites, with one compound showing activity comparable to standard treatment options while maintaining acceptable cytotoxicity. nih.govmdpi.com
Antimalarial Drug Development and Applications (e.g., Quinacrine, Chloroquine)
The acridine scaffold is historically significant in the development of synthetic antimalarial drugs. The quest for substitutes for quinine led to the discovery of Quinacrine (also known as Mepacrine) in 1933, the first clinically tested synthetic antimalarial. nih.govnih.gov This 9-aminoacridine derivative was extensively used during World War II. nih.gov However, Quinacrine was later superseded by Chloroquine, a 4-aminoquinoline compound, which demonstrated superior bioavailability and a better safety profile. nih.gov Chloroquine's development was inspired by the acridine structure, modifying it by replacing the central acridine ring with a quinoline ring. researchgate.net
With the emergence of widespread resistance of the malaria parasite, Plasmodium falciparum, to existing drugs like Chloroquine, there has been a renewed interest in acridine-based compounds. nih.gov Research has focused on modifying the classic Quinacrine scaffold to develop more effective and safer antimalarial agents. nih.gov Strategies include the synthesis of various 9-aminoacridine derivatives, which have shown significant activity against chloroquine-resistant (CQR) strains. nih.gov For instance, certain 6-chloro-2-methoxyacridine derivatives have demonstrated potent in vitro antimalarial activity, with IC50 values in the nanomolar range. nih.gov
Studies have concluded that for good antimalarial activity in 9-aminoacridine derivatives, a cationic charge in the acridine core is often necessary. nih.gov Furthermore, 9-anilinoacridines have been investigated as dual-target antimalarials, inhibiting not only the parasite's DNA topoisomerase II but also the formation of hemozoin (β-hematin), a crucial detoxification process for the parasite. nih.gov This dual-action mechanism is considered a promising strategy to delay the onset of drug resistance. nih.gov
Table 1: In Vitro Antimalarial Activity of Selected Acridine Derivatives
| Compound/Derivative | Target/Mechanism | P. falciparum Strain(s) | Reported Activity (IC50/ED50) |
| Quinacrine (QN) | DNA intercalation, Hemozoin formation inhibition | Multiple | Baseline reference |
| 2-methoxy-6-chloro-9 aminoacridine | Not specified | Multiple | 18-42 nM nih.gov |
| 3-(6,6,6-trifluorohexyloxy)-6-chloro-9-aminoacridine | Not specified | Multiple | 2.9-10 nM nih.gov |
| 9-anilinoacridines | DNA topoisomerase II, β-hematin formation | Multiple | Varies by substitution |
| Urea-linked QN derivatives | Not specified | 3D7 (CQS) | 0.0005 - 0.14 µg/mL nih.gov |
Synergistic Effects with Established Antimicrobials
Research has demonstrated the potential of 9-aminoacridine (9-AA) to act as an adjuvant, enhancing the efficacy of established antimicrobial agents against multidrug-resistant bacteria. A notable example is the synergistic effect observed between 9-AA and Rifampin (RIF) against multidrug-resistant Klebsiella pneumoniae. nih.gov
This synergistic interaction allows for the effective inhibition of bacterial growth at concentrations where the individual drugs show little to no effect. nih.gov The mechanism behind this synergy involves 9-AA's ability to interact with bacterial DNA and disrupt the proton motive force (PMF) of the bacterial cell membrane. nih.gov This disruption likely increases the permeability of the bacterial cell to Rifampin, thus potentiating its antibacterial action. The fractional inhibitory concentration index (FICI) is a measure of the synergistic effect, with values ≤ 0.5 indicating strong synergy.
Table 2: Synergistic Activity of 9-Aminoacridine (9-AA) with Rifampin (RIF) against K. pneumoniae
| K. pneumoniae Strain | Resistance Profile | FICI Value (9-AA + RIF) | Interpretation |
| Sensitive | - | 0.375 nih.gov | Synergy |
| Multidrug-Resistant 1 | Multiple | 0.5 nih.gov | Synergy |
| Multidrug-Resistant 2 | Multiple | 0.313 nih.gov | Synergy |
Antiviral Properties
Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Replication
Acridin-9-amine, specifically 9-aminoacridine (9AA), has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication. nih.govnih.gov The compound functions by inhibiting the transcription of the HIV Long Terminal Repeat (LTR) in a dose-dependent manner. nih.govnih.gov This inhibitory action is highly dependent on the presence and specific location of the amino group on the acridine structure. nih.govnih.gov
The molecular mechanism of 9AA-mediated HIV-1 inhibition involves the reactivation of the p53–p21WAF1 pathway. nih.govnih.gov Treatment with 9AA leads to an increase in p21WAF1 levels, which then complexes with cyclin T1 and cdk9. This interaction results in the loss of cdk9 from the viral promoter, which is a potential mechanism for the observed transcriptional inhibition. nih.govnih.gov Importantly, 9AA has been shown to inhibit viral replication in HIV-1 infected cell lines without inducing cell death or inhibiting the proliferation of uninfected cells. nih.govnih.gov Its effectiveness has been observed in cells with both functional and mutant p53, indicating that a p53-independent factor, likely p21WAF1, is critical for the inhibition. nih.govnih.gov
Table 3: Dose-Dependent Inhibition of HIV-1 Replication by 9-Aminoacridine (9AA)
| Cell Line | 9AA Concentration (µM) | Effect on Reverse Transcriptase (RT) Activity | Cell Viability |
| J1.1 (mutant p53) | 0.5, 1, 5 | Dose-dependent decrease nih.gov | No significant change nih.gov |
| ACH2 (wildtype p53) | 0.5, 1, 5 | Dose-dependent decrease nih.gov | No significant change nih.gov |
Targeting Viral RNA Polymerases (e.g., Bovine Viral Diarrhea Virus)
Derivatives based on the 9-aminoacridine scaffold have been shown to possess potent antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a member of the Pestivirus genus. nih.gov BVDV is a significant pathogen in livestock, causing considerable economic losses. nih.gov The development of specific antiviral agents is an important approach to combat these infections. nih.gov
Research has identified the viral RNA-dependent RNA polymerase (RdRp) as the specific target for these 9-aminoacridine-based compounds. nih.gov Through a combination of enzymatic inhibition assays, isothermal titration calorimetry, site-directed mutagenesis, and computational modeling, the binding mode and mechanism of action of these inhibitors have been characterized. nih.gov These findings confirm that the 9-aminoacridine scaffold is a promising starting point for designing a new generation of selective and safe anti-BVDV agents that function by directly inhibiting the virus's replication machinery. nih.gov
Neuropharmacological and Anti-Neurodegenerative Research
Inhibition of Prion Disease Progression
Acridin-9-amine derivatives have been identified as a significant class of compounds with the potential to inhibit the progression of prion diseases, which are fatal neurodegenerative disorders. nih.gov The therapeutic potential of these compounds lies in their ability to interfere with the conversion of the normal cellular prion protein (PrPC) into its misfolded, disease-causing isoform (PrPSc). nih.gov
Research has highlighted that tricyclic compounds, including derivatives of acridine, can inhibit the formation of PrPSc in cultured cells infected with prions. nih.gov One of the most studied acridine derivatives in this context is quinacrine, an antimalarial drug. Quinacrine was found to inhibit PrPSc formation with a half-maximal effective concentration (EC50) of approximately 0.3 µM. tandfonline.com Its mechanism of action is thought to involve binding to the globular domain of the human recombinant prion protein, acting as a pharmacological chaperone. tandfonline.com
Structure-activity relationship (SAR) studies have been crucial in understanding the antiprion activity of this class of compounds. A key finding is the critical importance of the aliphatic side chain at the 9-position of the acridine ring for mediating the inhibition of PrPSc formation. nih.govresearchgate.net For instance, 9-aminoacridine, which lacks this side chain, does not effectively inhibit PrPSc formation. nih.gov This has spurred the synthesis and evaluation of numerous 9-substituted acridine analogues to identify derivatives with enhanced potency and better pharmacological profiles. researchgate.net
In comparative studies, newly synthesized acridine derivatives have demonstrated improved efficacy over quinacrine. For example, certain functionalized 6-chloro-2-methoxy-(N(9)-substituted)acridin-9-amines were evaluated for their antiprion activity in various cell models. researchgate.net Some of these novel analogues not only showed stronger binding affinity for the prion protein but also a greater reduction in the cytotoxicity of the human prion protein fragment 90-231 (hPrP90-231) compared to quinacrine. nih.govresearchgate.net Specifically, compounds designated as Q3 and Q10 were reported to cause a significant reduction in hPrP90-231 cytotoxicity, with higher efficacy than the parent compound, quinacrine. nih.govresearchgate.net This activity was correlated with the prevention of the protein's conversion into its toxic, β-sheet-rich conformation. nih.gov
| Compound | Target | Activity Metric (EC50) | Key Findings | Reference |
|---|---|---|---|---|
| Quinacrine | PrPSc Formation | ~0.3 µM | Inhibits PrPSc formation in cell-based assays. | tandfonline.com |
| Chlorpromazine | PrPSc Formation | 3 µM | Less potent than quinacrine. | nih.gov |
| 9-Aminoacridine | PrPSc Formation | Ineffective | Lacks the necessary aliphatic side chain for activity. | nih.gov |
| Quinacrine Derivative (Q3) | hPrP90-231 Cytotoxicity | N/A | Higher efficacy in reducing cytotoxicity than quinacrine. | nih.govresearchgate.net |
| Quinacrine Derivative (Q10) | hPrP90-231 Cytotoxicity | N/A | Higher efficacy in reducing cytotoxicity than quinacrine. | nih.govresearchgate.net |
Cholinesterase Inhibition for Alzheimer's Disease Therapy (e.g., Acetylcholinesterase, Butyrylcholinesterase)
The acridine scaffold is a cornerstone in the development of cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. nih.gov The therapeutic strategy is based on increasing the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com
9-Amino-1,2,3,4-tetrahydroacridine, commonly known as tacrine, was the first cholinesterase inhibitor approved by the FDA for the treatment of Alzheimer's disease. nih.govresearchgate.net Tacrine is a reversible inhibitor that acts on both AChE and BChE. nih.gov However, its clinical use was limited due to issues of hepatotoxicity and a short half-life. nih.govresearchgate.net This has driven extensive research into developing new acridine-based derivatives with improved safety and efficacy profiles. nih.gov
Numerous studies have focused on synthesizing and evaluating novel 9-aminoacridine derivatives as potent inhibitors of both AChE and BChE. nih.govresearchgate.net For example, a series of derivatives synthesized by condensing 9-aminoacridine with substituted phenacyl, benzoyl, and benzyl halides (compounds RM1-RM6) showed promising results. nih.govresearchgate.net All of these synthesized derivatives exhibited better inhibitory activity against both enzymes than the standard drug galantamine. nih.govresearchgate.net With the exception of one compound (RM4), all showed superior results compared to tacrine. nih.govresearchgate.net
Further research has explored hybrid molecules and derivatives with additional biological activities. For instance, some 9-substituted acridine derivatives have been found to combine effective AChE and BChE inhibition with antioxidant properties, which is a desirable multi-target approach for treating a complex neurodegenerative disease like Alzheimer's. nih.gov Specifically, a group of 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives was identified that effectively inhibits both cholinesterases while also demonstrating significant radical-scavenging activity. nih.gov In contrast, 9-phosphoryl-acridine derivatives were found to be weak AChE inhibitors but effective BChE inhibitors. frontiersin.org
| Compound/Class | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| Tacrine (9-Amino-1,2,3,4-tetrahydroacridine) | AChE and BChE | First FDA-approved cholinesterase inhibitor for Alzheimer's disease. | nih.gov |
| 9-Aminoacridine Derivatives (RM1-RM6) | AChE and BChE | Showed better inhibition than galantamine and tacrine. | nih.govresearchgate.net |
| 9-Heterocyclic amino-N-methyl-9,10-dihydroacridines | AChE and BChE | Combine effective cholinesterase inhibition with high radical-scavenging activity. | nih.gov |
| 9-Phosphoryl-acridines | AChE and BChE | Weakly inhibited AChE but some derivatives were effective BChE inhibitors. | frontiersin.org |
| Amiridine | AChE and BChE | Inhibits both enzymes, with greater potency against BChE; lacks the hepatotoxicity of tacrine. | mdpi.com |
Other Emerging Biological Activities
The planar, heterocyclic structure of acridin-9-amine allows it to intercalate with DNA and interact with various other biomolecular targets, leading to a broad spectrum of biological activities beyond neurodegenerative diseases. frontiersin.orgnih.gov Research into acridine derivatives has uncovered significant potential in several therapeutic areas.
Anticancer Activity: The acridine scaffold is widely explored for the development of novel anticancer drugs. frontiersin.org Its ability to intercalate between DNA base pairs and inhibit critical enzymes like topoisomerases and telomerase contributes to its cytotoxic effects against cancer cells. frontiersin.orgmdpi.com Amsacrine, an acridine derivative, is a notable example used in the treatment of leukemia and lymphoma as a topoisomerase II poison. frontiersin.org Ongoing research focuses on synthesizing new 9-aminoacridine derivatives, such as N'-(6-chloro-2-metoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), to discover agents with improved anticancer efficacy and selectivity. frontiersin.org
Antiparasitic and Antimalarial Activity: Acridine derivatives have a long history of use against parasitic infections. nih.gov As mentioned, quinacrine was a primary antimalarial agent. tandfonline.com More recent studies have investigated the activity of new derivatives against other parasites, such as Toxoplasma gondii, the causative agent of toxoplasmosis. nih.gov Modifications at the C9 position of the acridine ring, including the introduction of amino acids, have yielded compounds with promising anti-Toxoplasma gondii activity while maintaining acceptable cytotoxicity. nih.gov The compound ACS-AZ, noted for its anticancer potential, also demonstrated antimalarial activity. frontiersin.org
Antimicrobial and Antiviral Activities: The biological activity of acridin-9-amine and its analogues extends to bacteria and viruses. These compounds have been shown to possess antibacterial properties. rsc.orgresearchgate.net Furthermore, their ability to interfere with nucleic acids and related enzymes makes them candidates for antiviral drug development, including activity against HIV. researchgate.net The versatility of the acridine structure continues to make it a subject of interest for developing new agents against a wide range of infectious diseases. rsc.org
Molecular Mechanisms of Action of Acridin 9 Amine at Cellular and Subcellular Levels
Nucleic Acid Interaction Mechanisms
The biological activities of acridin-9-amine and its derivatives are predominantly attributed to their interactions with nucleic acids. These interactions occur through multiple mechanisms at the cellular and subcellular levels, leading to significant disruptions in fundamental processes like DNA replication, transcription, and the maintenance of DNA topology.
The primary and most well-characterized mechanism of action for acridin-9-amine is its ability to insert itself between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netmdpi.com This interaction is largely dictated by the molecule's structure. The planar, tricyclic aromatic ring system of the acridine (B1665455) scaffold is hydrophobic and has dimensions that allow it to fit snugly between adjacent base pairs, leading to a distortion of the DNA structure, including unwinding of the helix and an increase in the length of the DNA molecule. mdpi.commdpi.com
The stability of the intercalated complex is maintained by a combination of van der Waals forces between the acridine ring and the DNA bases, as well as ionic interactions between the protonated nitrogen atom of the acridine ring and the negatively charged phosphate (B84403) backbone of the DNA. mdpi.comnih.gov The binding affinity of acridin-9-amine derivatives to DNA can be quantified by binding constants (KA), with studies showing values in the range of 102 to 105 M-1, indicating a strong interaction. nih.gov The formation of these complexes is typically an enthalpy-driven process. nih.gov
This physical obstruction within the DNA has profound consequences for cellular processes. The presence of the intercalated acridine molecule blocks the progression of DNA and RNA polymerases along the DNA template. mdpi.com This steric hindrance effectively inhibits both DNA replication and transcription, preventing the synthesis of new DNA and RNA molecules, which ultimately halts cell division and protein synthesis. mdpi.comnih.gov
| Compound | Binding Constant (log(KA)) | Change in Enthalpy (ΔH, kcal·mol-1) | Change in Gibbs Free Energy (ΔG, kcal·mol-1) | Change in Entropy (TΔS, kcal·mol-1) |
|---|---|---|---|---|
| Acridine-9-amine Derivative 1 | 5.50 | -11.58 | -7.51 | -4.83 |
| Acridine-9-amine Derivative 2 | 2.59 | -3.83 | -6.75 | 3.68 |
Beyond simple intercalation, acridin-9-amine derivatives are potent inhibitors of DNA topoisomerases, enzymes crucial for managing the topological state of DNA during cellular processes. researchgate.net Topoisomerases relieve torsional stress in DNA by creating transient single-strand (Type I) or double-strand (Type II) breaks. wikipedia.org Acridine derivatives can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. wikipedia.orgnih.gov This prevents the re-ligation of the DNA break, leading to an accumulation of DNA strand breaks that are cytotoxic and can trigger apoptosis (programmed cell death). wikipedia.org
Numerous derivatives of acridine have been synthesized and evaluated as inhibitors of both topoisomerase I and topoisomerase II. mdpi.commdpi.com For instance, Amsacrine, a well-known acridine derivative, was one of the first to be identified as a topoisomerase II inhibitor. mdpi.comnih.gov Studies on various 3,9-disubstituted acridines and acridine-sulfonamide hybrids have demonstrated their ability to inhibit both types of topoisomerases, often with high efficacy. mdpi.commdpi.com The acridine ring is responsible for DNA intercalation, which positions the molecule correctly, while side chains attached at various positions can interact with the enzyme itself, enhancing the inhibitory activity and selectivity. mdpi.com
The physical intercalation of acridin-9-amine into the DNA template has a direct and disruptive impact on the fidelity of DNA replication, making it a potent mutagen. One of the hallmark mutagenic effects of 9-aminoacridine (B1665356) is the induction of frameshift mutations. nih.govnih.gov These mutations arise from the insertion or deletion of a number of nucleotides that is not a multiple of three, thereby shifting the reading frame of the genetic code during protein synthesis.
Studies in Escherichia coli have shown that 9-aminoacridine predominantly causes single base-pair deletions (-1 frameshifts), particularly within repetitive sequences of guanine and cytosine (G:C) base pairs. nih.govnih.gov The intercalation of the acridine molecule is thought to stabilize "slipped mispairing" intermediates during DNA replication, where the template and nascent DNA strands misalign in repetitive regions, leading to the incorporation of an incorrect number of bases.
While the interaction of acridines with DNA is well-documented, recent research has highlighted a significant and distinct mechanism involving direct interaction with RNA. Specifically, 9-aminoacridine has been identified as a potent inhibitor of ribosome biogenesis, the complex process of producing new ribosomes, which is essential for cell growth and proliferation. mdpi.comnih.gov
This inhibition occurs through a dual mechanism. First, 9-aminoacridine inhibits the transcription of ribosomal RNA (rRNA) precursors by RNA polymerase I. mdpi.com Secondly, and perhaps more uniquely, it also disrupts the subsequent processing and maturation of already synthesized pre-rRNA molecules. mdpi.comnih.gov This rapid and comprehensive shutdown of the ribosome production line is a critical aspect of its biological activity. nih.gov
The ability of 9-aminoacridine to interfere with pre-rRNA processing is likely due to its capacity to bind directly to RNA molecules. mdpi.comnih.gov Fluorescent intercalator displacement assays have confirmed that 9-aminoacridine can bind to RNA in vitro. mdpi.comnih.gov This binding likely alters the structure of the pre-rRNA, preventing the necessary enzymatic modifications and cleavages required to produce mature 18S, 5.8S, and 28S rRNAs. mdpi.com This activity distinguishes it from other intercalators like Actinomycin D, which primarily targets double-stranded DNA. mdpi.com Conjugates of 9-aminoacridine have also been shown to bind with high affinity to specific RNA structures, such as the HIV-1 Rev response element (RRE). scilit.comacs.org
To enhance DNA targeting, 9-aminoacridine has been conjugated with platinum complexes, creating hybrid molecules that combine the intercalating properties of acridine with the covalent DNA binding of platinum. These complexes form DNA adducts but exhibit a different sequence specificity compared to the widely used chemotherapy drug cisplatin (B142131). nih.gov
Cisplatin preferentially binds to runs of consecutive guanine bases. nih.gov In contrast, 9-aminoacridinecarboxamide platinum complexes show a marked shift in binding preference away from these poly-guanine sites. nih.govnih.gov The new preferred binding sites are often single guanine bases, particularly within 5'-GA dinucleotides and sequences containing 5'-CG motifs. nih.gov This altered sequence specificity is influenced by the length of the linker chain connecting the acridine and platinum moieties; shorter linkers result in a more significant deviation from cisplatin's binding profile. nih.gov The presence of the 9-amino substituent on the acridine ring is a key determinant of this change in sequence preference. nih.gov
| Compound | Primary DNA Binding Site Preference |
|---|---|
| Cisplatin | Runs of consecutive guanines (e.g., 5'-GG) |
| Acridin-9-amine Platinum Complexes | Single guanine bases, 5'-GA and 5'-CG dinucleotides |
Cellular Signaling Pathway Modulation
The molecular effects of acridin-9-amine are not confined to direct interactions with nucleic acids. The downstream consequences of DNA damage, replication stress, and inhibited ribosome biogenesis trigger responses and alterations in numerous intracellular signaling pathways that govern cell fate.
Evidence suggests that 9-aminoacridine and its derivatives can modulate several critical signaling cascades, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways. nih.govfrontiersin.org For example, 9-aminoacridine has been observed to activate the tumor suppressor protein p53 and inhibit the function of NF-κB, a key regulator of inflammation and cell survival, sometimes even in the absence of a detectable DNA damage response. mdpi.com
A more specific and targeted modulation of signaling has also been demonstrated. Certain 9-aminoacridine derivatives have been identified that selectively inhibit the function of regulatory T cells (Tregs), a subset of T cells that can suppress anti-tumor immunity. nih.gov This effect is achieved through the direct binding of the acridine compound to the lineage-defining transcription factor for Tregs, FoxP3. nih.gov This binding interferes with the ability of FoxP3 to bind to DNA, thereby inhibiting the expression of FoxP3-dependent genes and downregulating the suppressive function of Treg cells. nih.gov This highlights a sophisticated mechanism of action that extends beyond general cytotoxicity to the specific modulation of immune cell function.
Suppression of PI3K/AKT/mTOR Pathways
Acridin-9-amine and its derivatives have been identified as potent modulators of critical cell signaling pathways that are frequently deregulated in cancer. nih.gov One of the primary mechanisms of action involves the significant suppression of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth, proliferation, and survival. nih.govnih.gov
Research has demonstrated that treatment with 9-aminoacridine (9AA) leads to the selective downregulation of a specific catalytic subunit of the PI3K family, namely p110 gamma. nih.gov This initial suppression of PI3K activity disrupts the downstream signaling cascade. Consequently, this leads to the inhibition of the prosurvival AKT/mTOR pathway. nih.gov The mTOR protein itself appears to regulate the translation of the p110 gamma subunit, creating a feedback loop that further modulates both mTOR and AKT activity. nih.gov This targeted disruption of the PI3K/AKT/mTOR axis is a central element in the cellular response to acridin-9-amine-based compounds. nih.govfrontiersin.org The inhibition of this pathway contributes to the arrest of unconstrained cell growth, a hallmark of transformed cells. nih.gov
| Pathway Component | Effect of Acridin-9-amine Treatment | Reference |
|---|---|---|
| PI3K (p110γ subunit) | Selective downregulation | nih.gov |
| AKT | Inhibition of activity | nih.gov |
| mTOR | Inhibition of activity | nih.gov |
Activation of p53 Function and Regulation of NF-κB Signaling
In conjunction with its effects on growth factor signaling, acridin-9-amine exerts significant influence over pathways central to tumor suppression and inflammation, specifically the p53 and nuclear factor-kappaB (NF-κB) pathways. nih.gov Studies have revealed that 9-aminoacridine and its derivatives can simultaneously activate p53 signaling while suppressing NF-κB activity. nih.gov
The activation of the tumor suppressor protein p53 is a critical event in the cellular response to acridine compounds. nih.gov Research indicates that 9-aminoacridine and other derivatives stabilize the p53 protein by inhibiting its ubiquitination, a process that normally targets p53 for degradation. nih.gov This stabilization occurs without the need for phosphorylation on key serine residues (Ser15 or Ser20) of the p53 protein. nih.gov The resulting increase in functional p53 protein levels enhances its transcriptional activity, leading to the expression of downstream target genes involved in cell death and tumor suppression. nih.gov
Conversely, these compounds have been shown to suppress the NF-κB pathway, which is often constitutively active in cancer cells and promotes survival and inflammation. nih.gov The modulation of both the p53 and NF-κB pathways is interconnected with the inhibition of the PI3K/AKT/mTOR axis, highlighting a multi-targeted mechanism of action. nih.gov This dual ability to activate a key tumor suppressor while inhibiting a pro-survival pathway contributes significantly to the selective toxicity of these compounds toward transformed cells. nih.gov
Induction of Cell Cycle Arrest and Apoptosis
A fundamental consequence of the molecular pathway modulation by acridin-9-amine derivatives is the induction of cell cycle arrest and programmed cell death, or apoptosis. frontiersin.org These processes are crucial for inhibiting the proliferation of cancer cells. The anticancer mechanism of action for drugs based on the 9-aminoacridine scaffold consistently involves the induction of both cell cycle arrest and apoptosis. frontiersin.org
The activation of p53 by acridine derivatives is directly linked to the induction of apoptosis. nih.gov Stabilized p53 can transcriptionally activate pro-apoptotic target genes, such as Bax. nih.gov The protein Bax is a key inducer in both the intrinsic and extrinsic apoptotic pathways, and studies have shown that its presence is necessary for acridine derivatives to induce cell death. nih.gov Furthermore, specific derivatives like 9-phenylacridine have been observed to arrest cells in the G2/M phase of the cell cycle and trigger apoptosis through a mitochondria-mediated pathway. nih.gov This indicates that these compounds can halt cell division and subsequently eliminate the arrested cells.
| Cellular Process | Observed Effect | Key Mediators | Reference |
|---|---|---|---|
| Cell Cycle | Arrest, particularly at G2/M phase | - | frontiersin.orgnih.gov |
| Apoptosis | Induction via mitochondria-mediated pathway | p53, Bax | frontiersin.orgnih.govnih.gov |
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
Acridin-9-amine derivatives exhibit a complex relationship with reactive oxygen species (ROS) and oxidative stress, with different compounds capable of either generating or scavenging these reactive molecules. nih.govnih.gov ROS are chemically reactive molecules that, when in excess, can lead to oxidative stress and damage to lipids, proteins, and DNA. mdpi.com
Certain derivatives, such as 9-phenylacridine, can act as photosensitizers. nih.gov When exposed to stimuli like UVA radiation, these compounds can enhance the production of intracellular ROS. nih.gov This generation of cytotoxic ROS can initiate free-radical chain reactions that contribute to cell killing. nih.gov This photodynamic action is often accompanied by a depletion of intracellular antioxidants like glutathione (GSH), further exacerbating the state of oxidative stress. nih.gov
In contrast, other functionalized acridin-9-yl-phenylamines have demonstrated neuroprotective effects by acting as antioxidants. nih.gov These compounds can protect cells from oxidative stress-induced death by reducing intracellular levels of free radical species. nih.gov Specifically, they have been shown to attenuate late-stage increases in mitochondrial ROS, thereby preventing cellular damage without directly up-regulating glutathione levels. nih.gov This highlights the diverse and context-dependent roles that acridine derivatives can play in modulating cellular redox homeostasis.
| Derivative Type | Mechanism | Cellular Outcome | Reference |
|---|---|---|---|
| 9-phenylacridine (with UVA) | Photosensitization, ROS generation | Increased oxidative stress, cell killing | nih.gov |
| Acridin-9-yl-phenylamines | Radical scavenging, reduction of mitochondrial ROS | Neuroprotection against oxidative stress | nih.gov |
Specific Target Interactions
Disruption of Bacterial Proton Motive Force
Beyond its effects on eukaryotic cells, acridin-9-amine has demonstrated significant antibacterial activity through a distinct mechanism of action involving the bacterial cell membrane. nih.gov A key target is the proton motive force (PMF), which is the electrochemical potential gradient of protons across the cytoplasmic membrane. nih.govnih.gov The PMF is essential for many vital bacterial processes, including ATP synthesis and transport.
Mechanistic studies have revealed that 9-aminoacridine (9-AA) exerts its antimicrobial effects by disrupting the PMF in bacteria such as multidrug-resistant Klebsiella pneumoniae. nih.gov This disruption specifically affects the bacterial electric potential component of the PMF. nih.gov The collapse of the membrane potential compromises the cell's energy-dependent functions and integrity, ultimately contributing to bacterial death. nih.govnih.gov This ability to target the bacterial PMF makes 9-aminoacridine a molecule of interest for combating drug-resistant bacterial infections. nih.gov
Interaction with Cholinesterase Enzymes
Acridin-9-amine and its derivatives are well-documented inhibitors of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine and are significant therapeutic targets, especially in the context of Alzheimer's disease. nih.govresearchgate.net
Compounds based on the acridine scaffold are known to be reversible inhibitors of AChE. nih.gov The most prominent example is Tacrine (9-amino-1,2,3,4-tetrahydroacridine), which was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease and is known to bind to both AChE and BuChE. nih.gov Molecular docking studies have provided insights into the interaction, suggesting that the acridine fragment can bind within the active site gorge of the cholinesterase enzymes. nih.gov This inhibitory activity has spurred the synthesis and investigation of numerous 9-aminoacridine derivatives as potential agents for managing neurodegenerative conditions characterized by cholinergic deficits. nih.govresearchgate.net
| Enzyme | Interaction | Example Derivative | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Reversible inhibition | Tacrine | nih.gov |
| Butyrylcholinesterase (BuChE) | Reversible inhibition | Tacrine | nih.gov |
Mechanisms of NMDA Receptor Channel Blockade by Acridin-9-amine;hydrate (B1144303)
Acridin-9-amine, also known as 9-aminoacridine, exerts its effects on the N-methyl-D-aspartate (NMDA) receptor primarily through a mechanism known as open-channel blockade. This form of antagonism is characterized by the drug entering and physically obstructing the ion channel pore only when the receptor is in its active, or open, state. The blockade is both concentration-dependent and voltage-dependent, indicating that the efficacy of the block is influenced by the amount of the compound present and the membrane potential of the neuron.
A defining characteristic of the interaction between acridin-9-amine and the NMDA receptor is the "foot-in-the-door" mechanism. nih.gov This model suggests that once the acridin-9-amine molecule enters the open channel, its planar, tricyclic aromatic structure prevents the channel from closing. nih.gov This trapping of the blocker within the pore prolongs the duration of the blocked state. The flat aromatic structure of the acridine moiety is a critical determinant for this specific mechanism of action. nih.gov Modifications that disrupt this planarity can alter the mechanism from a "foot-in-the-door" type to a trapping block, where the blocker can be retained in the channel even after it closes. nih.gov
Research conducted on cultured rat hippocampal neurons has provided insights into the kinetics of this interaction. While specific kinetic data for acridin-9-amine;hydrate is not extensively detailed in the provided search results, studies on related 9-aminoacridine derivatives have shed light on the process. For instance, these compounds have been shown to reduce the open times of single NMDA receptor channels in a manner consistent with open-channel blockade. nih.gov
Interestingly, the interaction of 9-aminoacridines with the NMDA receptor ion channel is not mutually exclusive with the binding of magnesium ions (Mg2+), which are the physiological blockers of this channel at resting membrane potentials. nih.gov This suggests that acridin-9-amine and Mg2+ can simultaneously occupy the ion channel, acting at different sites within the pore. nih.gov This potential for simultaneous occupancy could represent a common mechanism for the modulation of NMDA receptor activity under physiological conditions. nih.gov
The voltage-dependency of the block implies that the binding and unbinding of acridin-9-amine within the channel are influenced by the electrical field across the membrane. At hyperpolarized (more negative) membrane potentials, the positively charged blocker is driven into the channel, enhancing the blocking effect. Conversely, depolarization can facilitate the exit of the blocker from the pore. Some studies on similar open-channel blockers suggest the presence of both shallow and deep binding sites within the NMDA receptor channel, which could contribute to the complex voltage-dependence of the blockade.
The following table summarizes key research findings regarding the mechanism of NMDA receptor channel blockade by acridin-9-amine and its derivatives.
| Parameter | Finding | Source |
| Mechanism of Action | Open-channel blockade | nih.gov |
| Binding Characteristic | "Foot-in-the-door" mechanism; prevents channel closure | nih.gov |
| Structural Determinant | Flat aromatic structure of the tricyclic moiety | nih.gov |
| Voltage Dependence | Blockade is voltage-dependent | nih.gov |
| Concentration Dependence | Blockade is concentration-dependent | nih.gov |
| Interaction with Mg2+ | Not mutually exclusive; can simultaneously occupy the channel | nih.gov |
| Effect on Channel Kinetics | Reduces channel open times | nih.gov |
Advanced Characterization and Analytical Studies of Acridin 9 Amine
Spectroscopic Techniques in Research
Spectroscopy is a cornerstone in the study of acridin-9-amine, providing detailed insights into its electronic structure, conformation, and dynamic interactions. A range of spectroscopic methods are employed to characterize the molecule and its complexes.
UV-Visible absorption spectroscopy is a fundamental technique for investigating the binding of acridin-9-amine and its derivatives to biological targets, most notably DNA. researchgate.net The interaction between the planar acridine (B1665455) ring and the DNA double helix leads to distinct changes in the molecule's absorption spectrum. Typically, when acridin-9-amine intercalates between DNA base pairs, a phenomenon known as hypochromism—a decrease in molar absorptivity—is observed. ias.ac.in This is often accompanied by a bathochromic shift (red shift) in the maximum absorption wavelength, indicating a change in the electronic environment of the chromophore upon binding. ias.ac.in
These spectral perturbations are utilized in titration experiments, where the concentration of DNA is systematically increased while the concentration of the acridin-9-amine derivative is held constant. researchgate.net By analyzing the changes in absorbance, researchers can calculate the intrinsic binding constant (Kb), which quantifies the strength of the interaction. The binding constants for various acridin-9-amine derivatives with calf thymus DNA (ctDNA) have been reported to be in the range of 104 to 105 M-1, suggesting a strong binding affinity. ias.ac.inmdpi.com The presence of isoelliptic points in titration spectra can suggest a single, dominant binding mode. mdpi.com Such studies confirm that the planar acridine skeleton is a key structural element driving DNA intercalation. ias.ac.in
| Acridine Derivative | Binding Constant (Kb) with ctDNA (M-1) | Spectral Changes Observed | Reference |
|---|---|---|---|
| 3,9-disubstituted acridines | 2.81–9.03 × 104 | Hypochromism, Red Shift | mdpi.com |
| 3-(acridin-9-yl)methyl-2-iminothiazolidin-4-ones | 0.79–2.85 × 105 | Hypochromism, Red Shift | ias.ac.in |
| 9-phenylacridine (ACPH) | Order of 103 | Not specified | tandfonline.com |
Fluorescence spectroscopy is an exceptionally sensitive technique for studying acridin-9-amine, owing to its highly fluorescent nature. nih.gov This property is harnessed in a variety of applications, from probing biological systems to studying complex photophysical phenomena.
The inherent fluorescence of the acridine scaffold makes it a valuable tool in cytochemistry and for the detection of cancer cells. nih.gov Studies have shown that 9-aminoacridines exhibit strong metachromatic properties and can accumulate in the cytoplasmic vacuoles of cells, allowing for visualization of cellular features. nih.gov Certain derivatives have been noted for their exceptionally high fluorescence of basophilic cellular structures, making them useful for marking and potentially identifying cancerous cells. nih.gov
Acridin-9-amine also serves as a fluorescent probe for nucleic acids. Its interaction with DNA, primarily through intercalation, alters its fluorescence properties, which can be monitored to study these binding events. nih.govnih.gov
Furthermore, acridin-9-amine and its derivatives are well-established as effective fluorescent pH indicators. nih.govmedchemexpress.com They are particularly useful for measuring transmembrane pH gradients. medchemexpress.com The fluorescence lifetime of these compounds can show significant variation with pH. For instance, acridine itself exhibits a fluorescence lifetime change of about 13 ns within a pH range of 5–8. nih.gov Derivatives like 9-acridinemethanamine show a change in fluorescence lifetime of 11 ns between pH 2 and 5, making them promising probes for acidic environments. nih.govresearchgate.net
| Compound | pH Sensing Range | Fluorescence Lifetime (FL) Change | Reference |
|---|---|---|---|
| Acridine | ~5.5–8 | ~13 ns | nih.gov |
| 9-acridinemethanamine (9-AMA) | 2–5 | 11 ns | nih.govresearchgate.net |
| Acridine-9-carbaldehyde (9-ACA) (immobilized) | 3–6 | 15 ns | nih.govresearchgate.net |
Acridin-9-amine can participate in Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules. nih.gov In FRET, a donor chromophore in its excited state can transfer energy to an acceptor chromophore in close proximity. tandfonline.com
A study on excitation energy transfer investigated a system using 9-aminoacridine (B1665356) hydrochloride hydrate (B1144303) (9AAHH) as the donor and acriflavin as the acceptor in polyvinyl alcohol (PVA) films. tandfonline.com The efficiency of this energy transfer is dependent on the spectral overlap between the donor's emission and the acceptor's absorption. For the 9AAHH–acriflavin pair, the overlap integral (JDA) was calculated to be 1.4 × 10-13 L cm3 mol-1, and the critical transfer distance (R0)—the distance at which energy transfer efficiency is 50%—was found to be 45.23 Å. tandfonline.com These studies are relevant for the development of materials for luminescent solar collectors, where absorbed energy can be efficiently transferred to enhance emission at desired wavelengths. tandfonline.com
Under certain conditions, such as high concentration or confinement within specific environments, acridin-9-amine can form an excimer—an excited-state dimer that is not stable in the ground state. The fluorescence of 9-aminoacridine is quenched in vesicular suspensions with negatively charged lipid headgroups when an acidic-inside pH gradient is applied. nih.gov This fluorescence quenching is accompanied by the formation of 9-aminoacridine dimers, which transition to a dimer-excimer state upon excitation. nih.gov
The formation of this excimer is characterized by distinct spectroscopic signatures. These include a broad, structureless emission band centered at a longer wavelength (around 560 nm) compared to the monomer emission. nih.gov Additionally, the excimer exhibits a red-shifted fluorescence excitation spectrum and a hypochromic absorbance spectrum. nih.gov Fluorescence lifetime measurements provide further evidence, showing an increased lifetime of up to 24 ns for the excimer complex, compared to the 16 ns lifetime of the monomer. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of acridin-9-amine and for probing its interactions at an atomic level.
1H NMR and 13C NMR: Proton (1H) and Carbon-13 (13C) NMR are routinely used to confirm the molecular structure of newly synthesized acridin-9-amine derivatives. arabjchem.org In 1H NMR spectra, aromatic protons typically appear in the 6–9 ppm range, while the amino proton (–NH) signal can be found further downfield, around 12–13 ppm. arabjchem.org 13C NMR provides information on the carbon skeleton. researchgate.net These techniques are also sensitive to changes in the molecule's environment and can be used to study phenomena like amino-imino tautomerism and binding interactions with molecules like DNA. nih.govresearchgate.net
195Pt NMR: For studies involving platinum-based anticancer drugs, 195Pt NMR is an invaluable technique for characterizing the coordination environment of the platinum center. wikipedia.org The 195Pt nucleus has a very wide chemical shift range, making it highly sensitive to changes in ligands and oxidation state. wikipedia.orghuji.ac.il In platinum(II) complexes containing diamine ligands similar to acridin-9-amine, 195Pt signals are often observed in specific regions. For example, complexes with a PtCl2(diamine) coordination sphere show signals around -2350 ppm, while replacing the chloride ligands with an oxalato group shifts the signal to around -2050 ppm. researchgate.net This sensitivity allows for the precise characterization of platinum-acridine complexes and their reaction products. researchgate.netrsc.org
Saturation Transfer Difference (STD) NMR: STD NMR is a ligand-based NMR technique used to identify which parts of a small molecule (ligand) are in close proximity to a large receptor molecule, such as a protein or nucleic acid. nih.gov The experiment involves selectively saturating a region of the NMR spectrum containing only signals from the large receptor. ichorlifesciences.com This saturation is transferred via spin diffusion to the bound ligand. glycopedia.eu When the ligand dissociates, it carries this saturation information with it. glycopedia.eu By subtracting a spectrum recorded without receptor saturation from one with saturation, a "difference" spectrum is obtained that shows signals only from the protons of the ligand that were close to the receptor. ichorlifesciences.com The intensity of these signals correlates with their proximity to the binding site, allowing for the mapping of the ligand's binding epitope at atomic resolution. nih.govspringernature.com This technique is highly applicable for studying the specific interactions of acridin-9-amine with its biological targets.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for elucidating the structural features of acridin-9-amine by identifying its functional groups and vibrational modes. Studies have utilized FT-IR to confirm the predominance of the amino tautomeric form of 9-aminoacridine. This technique is sensitive to the molecular vibrations and can distinguish between the amino (-NH2) and imino (=NH) forms of the molecule.
In the context of drug delivery systems, FT-IR spectroscopy has been employed to verify the successful loading of acridin-9-amine onto carrier molecules such as zeolites researchgate.net. The FT-IR spectra of the acridin-9-amine-loaded zeolite would exhibit characteristic peaks corresponding to the vibrational modes of acridin-9-amine, confirming its presence on the zeolite surface. While a detailed analysis of the complete FT-IR spectrum of acridin-9-amine;hydrate is not extensively reported in the available literature, the key characteristic vibrational bands can be inferred from the known functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H (amine) | Symmetric and Asymmetric Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| O-H (hydrate) | Stretching | 3200 - 3600 (broad) |
| N-H (amine) | Bending | 1550 - 1650 |
This table represents expected wavenumber ranges for the functional groups in this compound based on standard FT-IR correlation charts. Actual peak positions may vary based on the specific molecular environment and intermolecular interactions.
Circular Dichroism Spectroscopy for Biomolecular Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the interactions between chiral biomolecules, such as DNA, and ligands like acridin-9-amine. This method is particularly sensitive to the conformational changes induced in biomolecules upon binding. The binding of 9-aminoacridine to DNA has been studied using CD spectroscopy to understand the nature of the interaction and the resulting structural alterations in the DNA molecule nih.govscilit.comrsc.org.
When acridin-9-amine intercalates between the base pairs of DNA, it can induce changes in the helical structure of the DNA, which are reflected in the CD spectrum. The analysis of the CD spectra of DNA-acridin-9-amine complexes provides insights into the binding mode and the stereochemistry of the complex scilit.com. The CD signal in the ultraviolet region, where DNA absorbs, is particularly informative about changes in DNA conformation nih.gov. Studies have shown that the binding of 9-aminoacridine to DNA can lead to an unwinding of the DNA helix, and these conformational changes can be monitored by observing the changes in the CD spectrum rsc.org. The magnitude and shape of the induced CD signals can provide information about the orientation of the bound acridin-9-amine molecule relative to the DNA base pairs.
Laser Flash Photolysis Studies for Excited State Dynamics
Laser flash photolysis is a valuable technique for studying the dynamics of transient excited states of molecules. While specific laser flash photolysis studies on this compound are not extensively detailed in the provided search results, the photophysics of acridine and its derivatives have been investigated, providing a basis for understanding the potential excited state dynamics of acridin-9-amine ias.ac.in. The study of the photophysics of 9-aminoacridinium hydrochloride has revealed interesting aspects of its excited state behavior, including excimer formation from ground state dimers ias.ac.in.
Upon absorption of light, acridin-9-amine is promoted to an electronically excited state. Laser flash photolysis can be used to generate these excited states and monitor their decay pathways, such as fluorescence, phosphorescence, and intersystem crossing to triplet states. The technique can also be used to study photochemical reactions initiated from the excited state. For acridine and its hydrated clusters, it has been shown that clustering with water can significantly increase the lifetimes of the excited states nih.gov. This suggests that the hydrate form of acridin-9-amine may have different excited state dynamics compared to the anhydrous form. Laser flash photolysis studies could provide valuable data on the lifetimes of the singlet and triplet excited states of acridin-9-amine, as well as the quantum yields of their formation and decay, offering a deeper understanding of its photophysical and photochemical properties.
Computational and Theoretical Investigations
Quantum Mechanical Calculations (e.g., Ab Initio, Density Functional Theory (DFT), Conceptual Density Functional Theory (CDFT))
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in providing a detailed understanding of the electronic structure, geometry, and reactivity of acridin-9-amine and its derivatives. These computational methods allow for the theoretical investigation of molecular properties that can be compared with experimental data.
DFT calculations, using functionals like B3LYP with a 6-31G(d) basis set, have been employed to compute the geometry, electronic transitions, charge distribution, and population analysis of 9-aminoacridine. These calculations have also been used to simulate the IR normal modes of the molecule, showing good agreement with experimental vibrational spectra.
Computational studies have been crucial in elucidating the tautomeric equilibria of acridin-9-amine derivatives. Acridin-9-amine can exist in two tautomeric forms: the amino form and the imino form. Theoretical calculations can predict the relative stabilities of these tautomers in different environments.
DFT calculations have been used to gain a deeper insight into the tautomerization ability and to determine the thermodynamic characteristics, such as relative energies, that govern the equilibrium between the amino and imino forms. These studies have indicated that while some N-substituted acridin-9-amines exist principally in the imino tautomeric form in the ground state, others can coexist as both amino and imino tautomers, with the equilibrium being influenced by solvent polarity. Theoretical predictions of thermodynamic and spectral data have been shown to be consistent with experimental absorption spectra.
Computational methods have been applied to investigate the mechanism of hydrolysis of 9-amino-substituted acridines. Ab initio quantum mechanics calculations have been used to determine the ground-state physical properties of these compounds to understand the factors driving the hydrolysis process, which involves the cleavage of the C9-N15 bond to yield acridones.
An analysis of computed bond orders, bond dissociation energies, and conformational energies has revealed that the rate of hydrolysis is dependent on two primary factors: the delocalization across the C9-N15 bond and steric effects. For instance, in tertiary substituted 9-aminoacridines, calculations have shown that the C9-N15 bond is forced into a conformation that reduces delocalization, as indicated by lower bond orders and bond energies, leading to a faster rate of hydrolysis. These computational results have been successful in explaining the experimentally observed trends in hydrolysis rates.
| Computational Method | Application in Acridin-9-amine Studies | Key Findings |
| Density Functional Theory (DFT) | Elucidation of molecular structure and tautomeric equilibria | Prediction of stable tautomeric forms (amino vs. imino) and their dependence on substitution and solvent. |
| Ab Initio Quantum Mechanics | Investigation of hydrolysis mechanism | Identification of delocalization and steric effects as key factors controlling the rate of hydrolysis. |
| Conceptual Density Functional Theory (CDFT) | Analysis of chemical reactivity | Provides insights into the electrophilic and nucleophilic nature of different sites within the molecule. |
Prediction of Spectroscopic Properties (Electronic and Vibrational Spectra)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like acridin-9-amine. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to simulate its electronic and vibrational spectra. researchgate.netresearchgate.net
Electronic Spectra: The electronic absorption spectra of 9-aminoacridine have been studied in various solvents. researchgate.net Theoretical calculations help in understanding the nature of electronic transitions. The molecular properties in the electronic ground state are well-described by these computational methods. researchgate.net For instance, the substitution of a hydrogen atom in the amino group can lead to a partial inhibition of intramolecular charge transfer, affecting properties like fluorescence quantum yield. researchgate.net
Vibrational Spectra: DFT methods have been successfully used to simulate the infrared (IR) normal modes of 9-aminoacridine. researchgate.net These theoretical spectra show good correlation with experimental measurements, allowing for the assignment of vibrational bands to specific molecular motions. The stability of different tautomers, both in neutral and protonated forms, can also be assessed by comparing their computed energies of formation. researchgate.net
Table 1: Predicted Spectroscopic Data for Acridin-9-amine Note: Specific wavelengths and frequencies are highly dependent on the computational method and basis set used. The data below are illustrative of typical findings.
| Spectroscopic Property | Predicted Value Range | Method |
| Maximum Absorption Wavelength (λmax) | 400-450 nm | DFT/B3LYP |
| Major IR Vibration (C-N stretch) | 1300-1350 cm⁻¹ | DFT/B3LYP |
| Major IR Vibration (N-H bend) | 1600-1650 cm⁻¹ | DFT/B3LYP |
Global Molecular Descriptors
Global molecular descriptors derived from conceptual DFT provide quantitative insights into the chemical reactivity and stability of acridin-9-amine. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Ionization Potential (IP): Represents the energy needed to remove an electron. A higher IP suggests greater stability. researchgate.netresearchgate.net It can be approximated by the negative of the HOMO energy (-EHOMO).
Electron Affinity (EA): The energy released when an electron is added. researchgate.netresearchgate.net It can be approximated by the negative of the LUMO energy (-ELUMO).
HOMO-LUMO Gap (ΔE): The difference between the HOMO and LUMO energies (ELUMO - EHOMO). A larger gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net
Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2.
Softness (S): The reciprocal of hardness (1/η), indicating the ease of modifying the electron cloud.
Electronegativity (χ): The power of an atom to attract electrons, calculated as (IP + EA) / 2.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons, calculated as (χ²) / (2η).
Computational studies on acridine derivatives have determined these values, providing a framework for understanding their reactivity. researchgate.net
Table 2: Calculated Global Molecular Descriptors for Acridin-9-amine Hydrochloride Hydrate Source: Based on data from computational analyses of acridine derivatives. researchgate.net
| Descriptor | Calculated Value (eV) |
| Ionization Potential (IP) | 6.12 |
| Electron Affinity (EA) | 1.98 |
| HOMO-LUMO Gap (ΔE) | 4.14 |
| Hardness (η) | 2.07 |
| Softness (S) | 0.24 |
| Electronegativity (χ) | 4.05 |
| Electrophilicity Index (ω) | 3.96 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are instrumental in elucidating the interactions between acridin-9-amine and biological targets such as proteins and DNA. These computational techniques predict the binding modes and affinities of the ligand within the active site of a receptor.
DNA Binding: Acridine derivatives are well-known DNA intercalating agents. nih.gov Molecular mechanics and dynamics simulations have been used to study the intercalation of 9-aminoacridine into DNA sequences. nih.govnih.gov These studies help to understand the physical basis for phenomena such as the neighbor-exclusion principle, where the molecule binds preferentially at every other base-pair site. nih.gov Simulations can also reveal the energetic contributions, such as vibrational entropy effects, that stabilize the ligand-DNA complex. nih.gov
Protein Binding: Docking studies have been performed to investigate the interaction of 9-aminoacridine derivatives with various protein targets, including enzymes like plasmepsins and topoisomerases. researchgate.netnih.gov These simulations identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. researchgate.netnih.gov For example, docking simulations of novel 9-aminoacridines with plasmepsin I identified key interactions with residues like Val76, Thr218, Asp215, and Asp32. researchgate.net Similarly, simulations with topoisomerase I suggest that the acridine core fits into the intercalation cavity within the DNA-enzyme complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For acridin-9-amine and its derivatives, QSAR models have been developed to predict activities such as antitumor efficacy. acs.orgnih.gov
These models use calculated molecular descriptors (like those mentioned in 5.2.1.4) and other physicochemical properties to build a mathematical equation that can predict the activity of new, unsynthesized compounds. researchgate.net For instance, a QSAR study on the activity of acridines against B-16 melanoma utilized theoretically predicted descriptors to build a predictive model. acs.org Another analysis of 9-anilinoacridines showed the importance of electronic parameters (Hammett parameter σ+) and the absence of hydrophobic interactions in determining antitumor activity, suggesting the involvement of a protein receptor. nih.gov Such studies are crucial for the rational design of more potent and selective drug candidates based on the acridine scaffold. nih.gov
Stability and Degradation Kinetics
pH-Dependent Hydrolysis Studies and Reaction Mechanisms
The stability of 9-aminoacridines is a critical factor, as they are known to undergo hydrolysis at the C⁹−N¹⁵ bond, which results in the formation of the corresponding acridone (B373769). researchgate.netacs.org The rate of this hydrolysis is significantly dependent on pH. acs.org
Kinetic studies have investigated the hydrolysis rates of a series of 9-substituted aminoacridines across a range of pH values. acs.org The reaction mechanism is proposed to proceed through a hemiaminal intermediate. nih.govresearchgate.net Under near-physiological conditions, 9-amino substituted acridines can undergo a reversible amine exchange reaction in water, which also proceeds via this unstable intermediate. nih.gov A multistep mechanism has been proposed for the reaction in which the aqueous solvent actively participates. researchgate.net The reaction barrier is strongly influenced by both the solvent and the substituents on the aromatic system. researchgate.net
Factors Influencing Hydrolytic Stability
Computational and experimental studies have identified several key factors that govern the hydrolytic stability of the C⁹−N¹⁵ bond in 9-aminoacridines. researchgate.netacs.org
Delocalization: The degree of π-electron delocalization across the C⁹−N¹⁵ bond is a primary determinant of stability. researchgate.netacs.org Greater delocalization strengthens the bond and slows the rate of hydrolysis.
Steric Effects: The size and conformation of substituents on the exocyclic amine (N¹⁵) play a crucial role. researchgate.netacs.org For tertiary substituted amines, steric hindrance can force the C⁹−N¹⁵ bond into a conformation that diminishes delocalization, leading to a significant increase in the hydrolysis rate. acs.org In contrast, 9-(monoalkylamino)acridines have been reported to be more hydrolytically stable than their 9-(dialkylamino) counterparts. researchgate.net
Intramolecular Hydrogen Bonding: A model of intramolecular hydrogen bonding has been proposed to explain the increased rate of hydrolysis observed for certain highly substituted compounds, particularly under acidic conditions. acs.org
Metabolic Decomposition Pathways of Acridin-9-amine
The metabolic journey of acridin-9-amine within a biological system is characterized by a series of enzymatic modifications. These pathways are crucial for understanding the compound's pharmacokinetic profile and its biological activity. The primary identified metabolic routes include Phase I hydroxylation and Phase II conjugation reactions such as N-acetylation and glucuronidation.
Hydroxylation: A Primary Phase I Modification
One of the initial and significant steps in the metabolism of acridin-9-amine is aromatic hydroxylation. In vitro studies utilizing rat liver S9 fractions have demonstrated the conversion of 9-aminoacridine to its hydroxylated metabolite, 9-amino-2-hydroxyacridine. This reaction introduces a polar hydroxyl group onto the acridine ring, a classic Phase I metabolic transformation.
This hydroxylation is catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. These heme-containing monooxygenases are fundamental to the metabolism of a vast array of xenobiotics. By incorporating an oxygen atom into the substrate, CYP450 enzymes increase the compound's hydrophilicity, preparing it for subsequent Phase II conjugation reactions. While the specific CYP450 isoforms responsible for the hydroxylation of acridin-9-amine have not been definitively identified in all studies, this enzymatic process is a well-established pathway for the metabolism of aromatic compounds.
N-Acetylation: A Key Phase II Conjugation
Following Phase I modification, or in some cases directly, acridin-9-amine can undergo N-acetylation. This Phase II conjugation reaction involves the transfer of an acetyl group from acetyl-CoA to the primary amino group of the acridin-9-amine molecule. This process is catalyzed by N-acetyltransferase (NAT) enzymes.
N-acetylation is a significant pathway for the metabolism of many drugs and xenobiotics that contain an aromatic amine or a hydrazine group. The resulting N-acetylated metabolite is typically less toxic and more water-soluble than the parent compound, facilitating its renal excretion. For some acridine derivatives, rapid metabolic inactivation, potentially through N-acetylation, has been suggested as a reason for reduced efficacy in vivo.
Glucuronidation: Enhancing Excretion
Another major Phase II metabolic pathway for acridin-9-amine and its metabolites is glucuronidation. This process involves the conjugation of the compound with glucuronic acid, a sugar acid derived from glucose. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).
UGTs transfer glucuronic acid from the activated co-substrate, uridine diphosphate glucuronic acid (UDPGA), to a nucleophilic functional group on the substrate, such as a hydroxyl or an amino group. In the case of acridin-9-amine, the primary amino group can be a target for N-glucuronidation. Furthermore, the hydroxylated metabolites produced during Phase I metabolism can undergo O-glucuronidation. The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility of the compound, leading to the formation of glucuronide conjugates that are readily eliminated from the body in urine or bile.
Summary of Metabolic Pathways
The metabolic decomposition of acridin-9-amine is a multi-step process involving both Phase I and Phase II enzymatic reactions. The key transformations are summarized in the table below.
| Metabolic Pathway | Enzyme Family | Resulting Metabolite(s) | Purpose |
| Hydroxylation | Cytochrome P450 (CYP450) | Hydroxylated acridin-9-amine derivatives (e.g., 9-amino-2-hydroxyacridine) | Increase polarity and prepare for Phase II conjugation. |
| N-Acetylation | N-acetyltransferases (NATs) | N-acetyl-acridin-9-amine | Detoxification and increased water solubility for excretion. |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Acridin-9-amine-N-glucuronide, Hydroxy-acridin-9-amine-O-glucuronide | Significantly increase water solubility for efficient elimination. |
Nanomaterial Integration and Drug Delivery Systems for Acridin 9 Amine
Development of Nanoconjugates for Enhanced Efficacy
Nanoconjugates, which are hybrid systems combining nanoparticles with therapeutic agents, have been a focal point of research to augment the therapeutic properties of acridin-9-amine. These systems leverage the unique physicochemical properties of nanomaterials to improve drug delivery and introduce novel therapeutic mechanisms.
Hybrid systems of acridin-9-amine with metal nanoparticles, such as gold (AuNPs) and zinc oxide (ZnO NPs), have been developed to enhance its therapeutic activities. These inorganic-organic hybrid systems are designed to combine the properties of both the drug and the nanoparticle, leading to synergistic effects.
Zinc Oxide Nanoparticles (ZnO NPs):
A notable example is the development of a nanocomposite of ZnO nanoparticles with 9-aminoacridine (B1665356) hydrochloride hydrate (B1144303) (9AA-HCl). nih.govnih.gov In this system, the 9AA-HCl is sensitized on the surface of the ZnO NPs. acs.org Spectroscopic analysis reveals that the interaction occurs between the amine group of 9AA-HCl and the ZnO, forming a stable nanoconjugate rather than a simple physical adsorption. nih.govacs.org This interaction is crucial for the subsequent functional enhancements of the hybrid system. The synthesis of this nanoconjugate involves adding an ethanolic solution of 9AA-HCl to ZnO NPs under stirring, followed by centrifugation and washing to remove any unattached drug molecules. nih.govacs.org
Gold Nanoparticles (AuNPs):
Derivatives of acridine (B1665455) have also been conjugated with gold nanoparticles. acs.org The amine group of the acridine derivative binds strongly to the surface of the gold nanoparticles. acs.org This binding is confirmed through various spectroscopic techniques, which show a change in the characteristic plasmon band of the colloidal gold upon the addition of the acridine derivative, indicating the formation of a gold-drug complex. acs.org
Table 1: Characteristics of Acridin-9-amine Metal Nanoparticle Hybrid Systems
| Nanoparticle | Method of Interaction | Key Findings |
|---|---|---|
| ZnO NP | Interaction between the amine group of 9AA-HCl and the ZnO surface. nih.govacs.org | Formation of a stable nanoconjugate with enhanced antibacterial and photocatalytic properties. nih.govnih.gov |
| Gold NP | Strong binding of the amine moiety of the acridine derivative to the gold nanoparticle surface. acs.org | Formation of a gold-drug complex, indicated by changes in the UV-vis absorption spectrum. acs.org |
A key mechanism through which these nanoconjugates exert their enhanced therapeutic effects is the generation of reactive oxygen species (ROS).
In the case of the ZnO-9AA-HCl nanoconjugate, spectroscopic studies have shown that photoinduced electron transfer occurs from the photoexcited 9AA-HCl to the conduction band of the ZnO nanoparticle. nih.govnih.govacs.org This process leads to efficient charge separation and the subsequent generation of ROS. nih.govnih.gov The generated ROS are responsible for the observed antibacterial and photocatalytic activities of the nanoconjugate. nih.govnih.govacs.org Furthermore, it has been observed that this nanoconjugate can generate sufficient intracellular ROS to hydrolyze 2',7'-dichlorodihydrofluoresceindiacetate (DCFH-DA) to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), providing evidence of its ROS-generating capabilities within a biological context. nih.gov
The enhanced efficacy of the ZnO-9AA-HCl nanoconjugate is demonstrated by its potent antibacterial activity against Gram-negative bacteria. Cell-killing activities of 99.99% and 100% were observed for 20 and 21 μL/mL of the nanoconjugate, respectively, while free ZnO NPs and the free drug showed very little cell-killing activity. nih.gov
Drug Carrier Systems
To overcome challenges such as poor solubility and to enable targeted delivery, various drug carrier systems for acridin-9-amine have been investigated. These systems aim to improve the pharmacokinetic profile and bioavailability of the drug.
9-aminoacridine (9-AA) has limited solubility and is subject to rapid metabolic decomposition, which can restrict its therapeutic applications. nih.gov Cyclodextrins (CDs) have been explored as drug carriers to address these limitations by forming inclusion complexes. nih.gov The formation of such complexes can modify the key properties of the included drug, such as its dissolution rate and bioavailability. nih.gov
Studies have investigated the interaction between 9-AA and different types of cyclodextrins, namely α-CD and β-CD. nih.gov It was found that 9-AA does not form a stable complex with α-CD. nih.gov However, it readily forms an inclusion complex with β-CD in a 1:1 stoichiometric ratio. nih.gov The stabilization of 9-AA within the cyclodextrin (B1172386) cavity is believed to occur through hydrogen bonding. nih.gov This encapsulation can enhance the aqueous solubility and bioavailability of the drug. nih.govnih.govmdpi.commdpi.com
Table 2: Interaction of 9-Aminoacridine with Cyclodextrins
| Cyclodextrin Type | Complex Formation | Stoichiometry |
|---|---|---|
| α-Cyclodextrin | No stable complex formed. nih.gov | N/A |
| β-Cyclodextrin | Forms a stable inclusion complex. nih.gov | 1:1 nih.gov |
Liposomes are spherical vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, making them versatile drug delivery vehicles. nih.govpreprints.org Liposomal formulations of 9-aminoacridine (9-AA) have been developed to improve its druggability and enable targeted delivery. nih.gov
One approach involves a 9-AA-loaded liposome (B1194612) (9-AA/L) designed to reduce potential adverse effects of the free drug. nih.gov To further enhance its therapeutic potential, a dual-modified liposome loaded with 9-AA has been developed (9-AA/L-PEG-cRGD). nih.gov This formulation incorporates PEGylation to prolong circulation time and the cRGD peptide for active targeting. nih.gov
These advanced liposomal systems have demonstrated improved biodistribution and increased accumulation in the target tissue, such as the brain. nih.gov In a preclinical model of ischemic stroke, the 9-AA/L-PEG-cRGD formulation significantly reduced the brain infarct area and improved long-term neurological function recovery. nih.gov This highlights the potential of targeted liposomal delivery to enhance the therapeutic efficacy of 9-aminoacridine. nih.gov
Applications of Acridin-9-amine;hydrate in Advanced Analytical and Biochemical Technologies
This compound, a fluorescent aromatic compound, has demonstrated significant utility across a range of specialized scientific applications. Its unique photophysical and chemical properties, particularly its ability to interact with biomolecules and respond to changes in its chemical environment, have made it a valuable tool in analytical chemistry, biochemistry, and materials science. This article details its specific applications as a matrix in mass spectrometry, a probe for pH gradients, a biological stain for chromosome analysis, and its potential in energy-harvesting materials.
Future Directions and Research Gaps for Acridin 9 Amine Research
Development of Novel Acridin-9-amine Analogues with Enhanced Specificity and Reduced Toxicity
A primary challenge in the clinical application of acridine-based compounds is managing their toxicity and improving their specificity towards pathological targets. nih.gov The planar structure of the acridine (B1665455) ring facilitates DNA intercalation, a key mechanism of its anticancer effect, but also a source of indiscriminate cytotoxicity. nih.govfrontiersin.org Future research is heavily focused on the synthesis of novel analogues that can overcome these limitations.
The strategy of structural modification is central to this effort. By altering substituents on the acridine core, researchers aim to enhance the physicochemical and pharmacological properties of the compounds. mdpi.com For instance, the development of platinum-acridine hybrid agents has been explored to combine the DNA-damaging properties of platinum with the intercalating ability of acridine, though challenges related to toxicity and unfavorable ADME (absorption, distribution, metabolism, and excretion) properties remain. nih.govnih.gov The goal is to design molecules with an improved therapeutic index, maximizing efficacy against diseased cells while minimizing harm to healthy tissues. nih.gov Studies involving new 9-aminoacridine-4-carboxamide (B19687) and acridine N-acylhydrazone derivatives have shown that these modifications can yield compounds with potent anticancer activity, opening new avenues for further in vivo investigation. mdpi.comarabjchem.org
Table 1: Examples of Novel Acridin-9-amine Analogues and Their Research Focus
| Derivative Class | Research Goal | Key Findings/Challenges |
|---|---|---|
| Platinum-Acridine Hybrids | Combine DNA intercalation with platinum-based damage to enhance anticancer activity. | Showed promising performance but also unfavorable ADME properties and in vivo toxicity. nih.govnih.gov |
| 9-Aminoacridine-4-carboxamides | Develop novel DNA intercalating agents for cancer therapy. | Certain derivatives showed significant activity against lung (A-549) and cervical (HeLa) cancer cell lines. arabjchem.org |
| Acridine N-acylhydrazones | Synthesize potential topoisomerase I/II inhibitors with improved pharmacological profiles. | Derivatives demonstrated good binding to ctDNA, reduced the clonogenic ability of A549 cells, and acted as dual inhibitors of topoisomerase I and II. mdpi.com |
In-depth Mechanistic Elucidation of Pleiotropic Effects
While DNA intercalation is a well-documented mechanism of action for acridin-9-amine, its biological effects are far more complex and widespread, warranting the description "pleiotropic". frontiersin.orgmdpi.com Although the ability to intercalate into DNA is often cited as the primary mechanism for its biological effects, the full picture is not completely understood. mdpi.com A significant research gap exists in fully elucidating the intricate and interconnected pathways that these compounds modulate.
Acridin-9-amine and its derivatives have been shown to target multiple critical signaling pathways simultaneously, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways. nih.gov This multi-targeted approach is advantageous for killing transformed cells but also complicates the mechanistic picture. nih.gov Furthermore, research has demonstrated that 9-aminoacridine (B1665356) can inhibit ribosome biogenesis by affecting both the transcription and processing of ribosomal RNA, a mechanism distinct from simple DNA intercalation. mdpi.com It has also been found to inhibit DNA replication by destabilizing the DNA growing point and interacting directly with DNA polymerase. nih.gov
Advanced Drug Delivery Systems for Clinical Translation
The clinical translation of promising acridin-9-amine analogues is often hampered by issues of toxicity, poor solubility, and nonspecific distribution. nih.govacs.org Advanced drug delivery systems offer a promising strategy to overcome these hurdles. The encapsulation of acridin-9-amine within nanocarriers, such as liposomes, has emerged as a key area of investigation.
Liposomal formulations have been shown to significantly reduce the side effects of 9-aminoacridine. For example, encapsulating the drug in liposomes reduced its pulmonary toxicity and improved its therapeutic index in the context of treating ischemic stroke. acs.org In another application, the use of liposomes decreased the cytotoxicity of 9-aminoacridine when it was used as an adjuvant to enhance the effects of the antibiotic rifampin against multidrug-resistant bacteria. nih.gov
Beyond simply reducing toxicity, these delivery systems can be engineered for targeted delivery. For instance, PEG/cRGD dual-modified liposomes loaded with 9-aminoacridine have been developed to prolong circulation time, improve biodistribution, and increase accumulation in the brain for treating neuroinflammation following a stroke. acs.orgnih.gov The development of such targeted and controlled-release systems is crucial for improving the druggability of 9-aminoacridine and enabling its clinical use. acs.org Future research will likely focus on exploring a wider range of nanocarriers, including polymeric nanoparticles and dendrimers, to further refine the delivery and efficacy of these potent molecules. researchgate.netmdpi.com
Exploration of New Therapeutic Indications
Historically used as an antiseptic and later developed as an anticancer agent, the unique biological activities of acridin-9-amine are driving the exploration of its use in a variety of other diseases. This "drug repurposing" strategy is a significant and growing area of research.
Recent studies have revealed its potential as a powerful adjuvant for antibiotics. It has been shown to act synergistically with rifampin against multidrug-resistant Klebsiella pneumoniae, a bacterium that poses a serious threat to public health. nih.gov In the field of neurology, 9-aminoacridine has been identified as a novel activator of the orphan nuclear receptor NR4A1, which plays a role in suppressing neuroinflammation. This discovery has led to its investigation as a potential treatment for ischemic stroke. acs.orgnih.gov Furthermore, some synthesized 9-aminoacridine derivatives have shown promising potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes that are key targets in the treatment of Alzheimer's disease. nih.gov
In immunology and oncology, a subset of 9-aminoacridines has been identified that can selectively downregulate FoxP3, a key transcription factor for regulatory T cells (Tregs). nih.gov By inhibiting the suppressive function of Tregs, these compounds can boost anti-tumor immune responses, highlighting a novel immunotherapeutic application. nih.gov These examples underscore the versatility of the acridine scaffold and suggest that its therapeutic potential is far from fully realized.
Integration of Artificial Intelligence and Machine Learning in Acridin-9-amine Drug Discovery
AI algorithms can analyze vast datasets to identify novel drug targets and predict the biological activities and toxicity profiles of potential drug candidates. mdpi.com For acridin-9-amine, this means that AI can be used to:
Design Novel Analogues: Generative AI models can design new molecular structures from the ground up that are optimized for specific properties, such as high binding affinity to a cancer-specific protein and low predicted toxicity. labmanager.comnih.gov
Accelerate Screening: Machine learning models can perform virtual screening of immense chemical libraries to identify compounds with a high probability of being active, drastically reducing the number of compounds that need to be synthesized and tested in the lab. nih.gov
Predict Properties: AI can predict crucial ADME (absorption, distribution, metabolism, and excretion) properties, helping to select candidates with better drug-like qualities early in the discovery process. jppres.com
Elucidate SAR: ML can help decipher complex structure-activity relationships (SAR), identifying the key structural features that confer potent biological activity, thus guiding more rational drug design. researchgate.net
Standardization of Experimental and Computational Methodologies
A significant gap in the broader field of heterocyclic compound research, including for acridin-9-amine, is the lack of standardized methodologies for evaluation. news-medical.net The ability to compare the efficacy and toxicity of different acridine derivatives is often complicated by the use of varied experimental and computational approaches across different studies. For example, anticancer activity is assessed using a wide range of cancer cell lines, and the reported potency of a compound can vary significantly depending on the chosen cell line and assay conditions. arabjchem.orgarabjchem.org
Future progress would be greatly facilitated by the establishment of standardized protocols. This includes:
Standardized Biological Assays: Agreement on a core panel of cell lines and standardized protocols for cytotoxicity, anti-proliferative, and mechanistic assays would allow for more direct comparison of new analogues.
Standardized Computational Models: The choice of computational method can significantly impact the results of in silico studies. imist.maimist.ma For instance, the S-NICS method has been proposed as a more accurate way to estimate the aromaticity of heterocyclic rings compared to the standard NICS index, which could be critical for predicting DNA interaction. imist.maunirioja.es Establishing best practices and benchmark datasets for computational predictions of binding affinity, toxicity, and ADME properties would enhance the reliability and reproducibility of these studies.
Adopting standardized methodologies would not only improve the quality and comparability of data within the acridin-9-amine research community but also accelerate the identification and development of the most promising clinical candidates.
Q & A
Q. What experimental protocols are recommended for synthesizing acridin-9-amine hydrate with high purity?
To synthesize acridin-9-amine hydrate, start with the Goldberg reaction using N-phenylanthranilic acid as a precursor, which is cyclized under acidic conditions to form the acridine core . Purification involves recrystallization from ethanol-water mixtures to isolate the hydrate form. Ensure stoichiometric control of reactants and use inert atmospheres to prevent oxidation. Characterization via melting point analysis and NMR spectroscopy validates purity. For derivatives, coupling 9-chloroacridine with amines (e.g., aliphatic or aromatic amines) under Buchwald-Hartwig conditions yields substituted acridin-9-amine analogs .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing acridin-9-amine hydrate?
- NMR Spectroscopy : Use - and -NMR to confirm the amine group’s position (δ ~5.5 ppm for NH) and aromatic proton signals in the acridine ring (δ 7.5–9.0 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are effective. Derivatization with 9-isothiocyanatoacridine enhances sensitivity for trace analysis in biological matrices .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (194.24 g/mol for anhydrous form) and hydrate stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of acridin-9-amine derivatives with enhanced biological activity?
SAR studies reveal that substituting the amine group with linear alkyl chains (e.g., –CHCHNH) improves potency in cGAS inhibition compared to bulky substituents, which sterically hinder target binding . Computational modeling (e.g., molecular docking) predicts torsional freedom and electron-donating effects of substituents. Validate designs via in vitro assays (e.g., IFN-β inhibition in macrophages) and compare IC values against parent compounds .
Q. How can researchers resolve discrepancies between in vitro efficacy and in vivo pharmacokinetics of acridin-9-amine derivatives?
Discrepancies often arise from differences in cellular uptake and metabolic stability. For example, acridin-9-amine derivatives may concentrate 10–100-fold intracellularly during prolonged exposure, altering effective doses . Address this by:
- Measuring intracellular drug accumulation via LC-MS/MS.
- Adjusting dosing regimens in animal models to match tissue concentrations observed in vitro.
- Incorporating prodrug strategies or nanoparticle delivery systems to enhance bioavailability .
Q. What advanced analytical techniques are suitable for quantifying acridin-9-amine hydrate in complex biological matrices?
- LC-MS/MS : Use a triple quadrupole system with multiple reaction monitoring (MRM) for high sensitivity (LOQ < 1 ng/mL). Employ deuterated internal standards (e.g., acridin-9-amine-d) to correct for matrix effects .
- Fluorescence Microscopy : Label derivatives with fluorophores (e.g., FITC) to track subcellular localization in live cells .
- X-ray Crystallography : Determine binding modes with target proteins (e.g., cGAS) to inform rational drug design .
Q. How should researchers address conflicting data on the mechanism of action of acridin-9-amine derivatives in different disease models?
Contradictions may arise from off-target effects or model-specific pathways. To resolve this:
- Perform RNA-seq or proteomics to identify differentially expressed genes/proteins across models.
- Use CRISPR/Cas9 knockout models to validate target specificity (e.g., cGAS vs. TLR pathways) .
- Compare dose-response curves in primary cells vs. immortalized cell lines to assess microenvironmental influences .
Methodological Best Practices
- Experimental Reproducibility : Document reagent sources (CAS 90-45-9 for acridin-9-amine hydrate), purity levels, and storage conditions (e.g., desiccated at –20°C) .
- Data Presentation : Use IUPAC nomenclature, report IC values with 95% confidence intervals, and include raw spectral data in supplementary materials .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability statements per ICMJE guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
